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adhesion-related kinase

Cat. No.: B1175039
CAS No.: 146149-84-0
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Description

Historical Context and Initial Identification

The discovery of Focal Adhesion Kinase (FAK) in the early 1990s marked a significant milestone in understanding how cells sense and respond to their surroundings. biologists.com Initial investigations aimed at identifying substrates of the v-Src oncoprotein in transformed chicken embryo fibroblasts led to the isolation of a 120 kDa protein with tyrosine kinase activity. biologists.com This protein was observed to become phosphorylated on tyrosine residues in response to signals from the extracellular matrix (ECM) mediated by integrins. biologists.com

Further research revealed that this same 120 kDa molecule, later named Focal Adhesion Kinase, was also phosphorylated in response to various neuropeptides, highlighting its role as a convergence point for multiple signaling pathways. biologists.com Its localization to focal adhesions, the sites where cells adhere to the ECM, further solidified its name and its importance in cell adhesion processes. biologists.com The initial identification of FAK was a pivotal moment, providing a molecular link between external cues and internal cellular responses. biologists.com

Overview of the Focal Adhesion Kinase Family (FAK and Pyk2/RAFTK)

Focal Adhesion Kinase is not a solitary entity but belongs to a small family of non-receptor protein tyrosine kinases. biologists.com The only other member of this family is the Proline-rich Tyrosine Kinase 2 (Pyk2), also known as Related Adhesion Focal Tyrosine Kinase (RAFTK), Cell Adhesion Kinase β (CAK-β), or Calcium-Dependent Tyrosine Kinase (CADTK). biologists.comdiva-portal.orgrupress.orgfrontiersin.org

While FAK is strongly activated by integrin-mediated cell adhesion, Pyk2 is more responsive to stimuli that increase intracellular calcium levels or activate protein kinase C. diva-portal.orgahajournals.org This suggests that while both are involved in cellular adhesion and signaling, they are regulated by and mediate distinct signaling cascades. diva-portal.org

FeatureFocal Adhesion Kinase (FAK)Proline-rich Tyrosine Kinase 2 (Pyk2/RAFTK)
Also Known As p125FAKRelated Adhesion Focal Tyrosine Kinase (RAFTK), Cell Adhesion Kinase β (CAK-β), Calcium-Dependent Tyrosine Kinase (CADTK)
Primary Activators Integrin-mediated cell adhesion to the extracellular matrix. um.esStimuli that elevate intracellular calcium levels, G-protein coupled receptors. nih.govahajournals.org
Tissue Distribution Widely expressed in various tissues. nih.govPredominantly in the central nervous system and hematopoietic cells. nih.gov
Key Functions Cell spreading, migration, proliferation, survival. um.esRegulation of ion channels, MAP kinase cascades, apoptosis. diva-portal.org

Fundamental Role in Cellular Signal Transduction and Adhesion Processes

Focal Adhesion Kinase is a central mediator of signal transduction initiated by integrins, the primary receptors for the extracellular matrix. um.esresearchgate.net When a cell adheres to the ECM, integrins cluster and activate FAK through autophosphorylation. um.es This event creates docking sites for other signaling molecules, initiating a cascade of intracellular events. biologists.comum.es

FAK's role extends beyond simply linking the ECM to the cell's interior. It acts as a signaling hub, integrating inputs from both integrins and growth factor receptors. biologists.com This integration allows for a coordinated cellular response to a complex array of external stimuli. biologists.com The signaling pathways downstream of FAK influence a wide range of cellular processes, including:

Cell Adhesion and Spreading: FAK is crucial for the formation and turnover of focal adhesions, which are essential for cells to attach and spread on a substrate. um.es

Cell Migration: By regulating the dynamics of the cytoskeleton and focal adhesions, FAK plays a pivotal role in cell movement. um.esnih.gov

Cell Proliferation and Survival: FAK signaling is linked to pathways that control cell growth and prevent apoptosis (programmed cell death). um.esnih.gov

Angiogenesis: FAK is involved in the formation of new blood vessels, a critical process in development and disease.

The activation of FAK triggers the recruitment of various proteins containing SH2 and SH3 domains, such as Src family kinases and Grb2. biologists.combiologists.com The formation of these protein complexes amplifies and diversifies the initial signal, leading to the activation of major signaling cascades like the Ras-MAPK pathway, which is heavily involved in cell growth and differentiation. biologists.com

In essence, FAK acts as a molecular switch, translating mechanical and chemical signals from the extracellular environment into a biochemical language that the cell can understand and respond to, thereby governing fundamental aspects of cell behavior. plos.org

Properties

CAS No.

146149-84-0

Molecular Formula

C9H19N3O

Synonyms

adhesion-related kinase

Origin of Product

United States

Structural Biology and Molecular Architecture of Focal Adhesion Kinase

Multi-Domain Organization

FAK is a 120 kDa protein composed of several distinct functional domains: an N-terminal FERM (band 4.1, ezrin, radixin, moesin (B1176500) homology) domain, a central kinase catalytic domain, and a C-terminal Focal Adhesion Targeting (FAT) domain. biologists.comnih.gov These domains are connected by flexible linker regions, including proline-rich sequences that facilitate protein-protein interactions.

N-terminal FERM Domain (F1, F2, F3 Lobes)

The N-terminal FERM domain (residues 33–361) is a highly conserved region that is crucial for both intramolecular regulation and intermolecular interactions. nih.govresearchgate.net It adopts a clover-leaf-like structure composed of three distinct lobes: F1, F2, and F3. biologists.comnih.gov This domain is instrumental in mediating interactions with various cellular partners and plays a direct role in the autoinhibition of FAK's kinase activity. researchgate.netkorea.ac.kr The F2 lobe, in particular, contains a basic patch of amino acids (KAKTLR) that can interact with phosphoinositides like PIP2 in the plasma membrane, a key step in FAK activation. pnas.orgnih.gov

Central Kinase Catalytic Domain

The central portion of FAK houses the kinase domain, which is responsible for its enzymatic activity. Structurally, it exhibits a typical bilobal kinase fold, with an N-terminal lobe and a C-terminal lobe sandwiching the ATP-binding site. biologists.comnih.gov A critical feature of this domain is the activation loop, which contains two key tyrosine residues (Y576 and Y577). biologists.comresearchgate.net Phosphorylation of these residues, typically by Src family kinases, is essential for achieving maximal catalytic activity. biologists.com In its inactive state, the conformation of the kinase domain is constrained by its interaction with the FERM domain. nih.gov

C-terminal Focal Adhesion Targeting (FAT) Domain

The C-terminal FAT domain is a four-helix bundle that is both necessary and sufficient for localizing FAK to focal adhesions. wikipedia.org This targeting is primarily mediated through its interaction with other focal adhesion proteins, most notably paxillin (B1203293). nih.govbohrium.com The FAT domain binds to the Leucine-Aspartate (LD) motifs of paxillin. wikipedia.org Beyond its targeting role, the FAT domain is also a site for regulatory phosphorylation. For instance, phosphorylation of Tyr925 within the first helix of the FAT domain can facilitate focal adhesion disassembly. biologists.comnih.gov This suggests that the FAT domain's structure is dynamic and can undergo conformational changes to regulate FAK's function. nih.govnih.gov

Intervening Proline-Rich Regions (PRRs)

Connecting the major globular domains of FAK are regions of undefined structure that are rich in proline residues. nih.gov These proline-rich regions (PRRs) serve as docking sites for proteins containing SH3 (Src Homology 3) domains. nih.gov For example, the proline-rich sequence between the kinase and FAT domains can bind to p130Cas. nih.gov Another PRR located in the linker between the FERM and kinase domains can interact with SH3 domains of proteins like Src. korea.ac.kr These interactions are crucial for the assembly of larger signaling complexes around FAK.

Conformational Dynamics and Domain Interplay

The function of FAK is not static but is governed by intricate conformational dynamics and the interplay between its various domains. In its inactive state in the cytosol, FAK exists in an autoinhibited conformation where the FERM domain directly interacts with the kinase domain. nih.govembopress.org This intramolecular interaction sterically hinders the kinase's active site and prevents the phosphorylation of key tyrosine residues. nih.gov

Activation of FAK involves a series of conformational changes initiated by signals from integrin engagement with the extracellular matrix or growth factor receptors. nih.gov The localization of FAK to focal adhesions via its FAT domain is a critical first step, leading to an increased local concentration of the kinase. biologists.com Interactions with membrane phosphoinositides, such as PIP2, via the FERM domain can induce a conformational shift that begins to relieve the autoinhibition. pnas.orgembopress.org This allows for the trans-autophosphorylation of Tyr397 in the linker region between the FERM and kinase domains. nih.govembopress.org

The phosphorylated Tyr397 then serves as a high-affinity docking site for the SH2 domain of Src family kinases. acs.org The recruitment of Src leads to the subsequent phosphorylation of the activation loop tyrosines (Y576 and Y577) in the FAK kinase domain, resulting in full catalytic activation. biologists.comembopress.org Furthermore, mechanical forces transmitted through the cytoskeleton can also play a role in the conformational unlocking of FAK, suggesting that FAK can act as a mechanosensor. pnas.orgnih.gov

The FAT domain also exhibits conformational flexibility, which is important for its function. The opening of the first helix of the FAT domain is required for the phosphorylation of Tyr925, which in turn can recruit Grb2 and connect to the MAPK pathway. nih.govnih.gov This dynamic nature of the FAT domain is essential for the turnover of focal adhesions. nih.gov

Mechanisms of Autoinhibition and Conformational Unlocking

The primary mechanism of FAK autoinhibition is the direct binding of the N-terminal FERM domain to the central kinase domain. nih.govnih.gov Crystal structures of the autoinhibited FAK reveal that the F2 lobe of the FERM domain docks onto the C-lobe of the kinase domain. biologists.com This interaction achieves several key inhibitory effects:

It blocks the access of substrates to the catalytic cleft of the kinase domain. nih.gov

It sequesters the activation loop, protecting tyrosines Y576 and Y577 from being phosphorylated by Src. nih.govnih.gov

It buries the autophosphorylation site Tyr397 within the interface between the FERM F1 lobe and the kinase N-lobe, preventing its phosphorylation. biologists.comnih.gov

Conformational unlocking is the process of disrupting this autoinhibitory interaction to allow for FAK activation. This is not a single event but a multi-step process:

Localization and Clustering: The FAT domain targets FAK to focal adhesions, increasing its local concentration and facilitating dimerization. biologists.commdpi.com

Membrane Interaction: The FERM domain's basic patch interacts with PIP2 in the plasma membrane, which is thought to induce a conformational change that weakens the FERM-kinase interaction. pnas.orgembopress.orgembopress.org

Autophosphorylation: The release of the FERM-kinase interaction exposes Tyr397, allowing for trans-autophosphorylation between FAK molecules. nih.govembopress.org

Src Recruitment and Full Activation: Phosphorylated Tyr397 recruits Src, which then phosphorylates the activation loop tyrosines, leading to the full catalytic activation of FAK. biologists.comembopress.org

Mechanical Force: Tensile forces generated by the actomyosin (B1167339) cytoskeleton can be transmitted to FAK, further promoting the separation of the FERM and kinase domains and contributing to its activation. pnas.orgnih.gov

This tightly regulated sequence of events ensures that FAK is only activated at the appropriate time and place, namely at sites of cell adhesion where its signaling functions are required.

Data Tables

Domains of Focal Adhesion Kinase

DomainResidues (approx.)StructureKey Functions
FERM Domain 33-361Clover-leaf with F1, F2, F3 lobesAutoinhibition, interaction with membrane lipids (PIP2) and signaling partners. biologists.comnih.govresearchgate.net
Kinase Domain 411-686Typical bilobal kinase foldCatalyzes tyrosine phosphorylation. biologists.com
FAT Domain 903-1052Four-helix bundleTargets FAK to focal adhesions via interaction with paxillin. wikipedia.org
Proline-Rich Regions InterspersedUnstructuredMediate protein-protein interactions via SH3 domains. nih.gov

Key Tyrosine Phosphorylation Sites in FAK

SiteLocationPhosphorylated byFunction
Tyr397 FERM-Kinase LinkerAutophosphorylationCreates a binding site for the SH2 domain of Src family kinases. nih.govembopress.org
Tyr576/Tyr577 Kinase Activation LoopSrc family kinasesPhosphorylation leads to maximal catalytic activation of FAK. biologists.comresearchgate.net
Tyr925 FAT DomainSrc family kinasesCreates a binding site for Grb2, linking to the MAPK pathway; facilitates focal adhesion disassembly. biologists.comnih.gov

Molecular Mechanisms of Fak Activation and Regulation

Integrin-Mediated Activation by Extracellular Matrix Engagement

The primary mechanism for FAK activation is initiated by the engagement of integrin receptors with proteins of the extracellular matrix, such as fibronectin or collagen. sigmaaldrich.comqiagen.com Integrins, which are transmembrane receptors, link the ECM to the intracellular actin cytoskeleton. nih.gov Upon binding to the ECM, integrins cluster together, leading to the formation of focal adhesion complexes at the cell's cytoplasmic face. pnas.orgnih.gov This clustering recruits cytosolic FAK to these sites. qiagen.com The localization of FAK to focal adhesions is facilitated by its C-terminal focal adhesion targeting (FAT) domain, which binds to integrin-associated proteins like paxillin (B1203293) and talin. pnas.orgsigmaaldrich.com This recruitment increases the local concentration of FAK, which is a critical step for its subsequent activation. nih.gov The aggregation of FAK at these sites, along with conformational changes induced by interactions within the focal adhesion complex, helps to relieve its autoinhibited state. nih.gov

Activation by Growth Factor Receptors and G Protein-Coupled Receptors (GPCRs)

FAK activation is not solely dependent on integrin signaling; it is a key point of convergence for signals from various cell surface receptors. eurekaselect.com Growth factor receptors, such as those for platelet-derived growth factor (PDGF) and epidermal growth factor (EGF), can also stimulate FAK activity. uni-konstanz.deresearchgate.net Studies have shown that FAK can physically associate with activated growth factor receptor signaling complexes through its N-terminal domain. uni-konstanz.deresearchgate.net This integration of signals is crucial for growth factor-stimulated cell migration, a process that requires coordination between proliferative signals and cell adhesion dynamics. uni-konstanz.de

Similarly, G protein-coupled receptors (GPCRs), which respond to a wide array of stimuli including hormones and neurotransmitters, can modulate FAK activity. nih.govnih.gov Ligand binding to GPCRs leads to the activation of heterotrimeric G proteins. nih.gov The dissociated Gα and Gβγ subunits can then trigger downstream signaling cascades that influence FAK. For instance, constitutively active forms of Gαq and Gα12/13 have been shown to induce FAK activation. nih.gov This pathway is implicated in processes such as the regulation of endothelial barrier function. nih.gov

Force-Induced Mechanosensing and Activation

FAK is a central molecule in mechanosensing, the process by which cells translate physical forces into biochemical signals. pnas.orgpnas.org Cells are constantly subjected to mechanical forces, which are transmitted from the ECM through integrins to the actin cytoskeleton. mdpi.com FAK, strategically located at focal adhesions, is a prime candidate for sensing and responding to these forces. pnas.orgh-its.org Experimental and computational studies support a model where mechanical stretching of the FAK molecule can directly contribute to its activation. pnas.orgnih.gov

Forces generated by the actomyosin (B1167339) cytoskeleton can pull on FAK, which is anchored to the membrane via its FERM domain and to the cytoskeleton via its FAT domain. pnas.orgnih.gov This tension is proposed to induce a conformational change that physically separates the inhibitory FERM domain from the kinase domain, thereby exposing the autophosphorylation site and promoting activation. pnas.orgnih.gov Interestingly, the mechanism can vary depending on the ECM protein; FAK activation mediated by fibronectin is dependent on mechanical tension, whereas activation by type I collagen appears to be tension-independent. nih.gov This suggests that FAK's role as a mechanosensor is highly context-dependent. nih.gov

Autophosphorylation at Tyrosine 397 and its Significance

A critical event in FAK activation is its autophosphorylation at tyrosine residue 397 (Y397). nih.gov This site is located in the linker region between the N-terminal FERM domain and the central kinase domain. embopress.org Upon initial activation stimuli, such as integrin clustering or mechanical force, the conformational change in FAK exposes Y397, allowing for phosphorylation to occur, likely in trans between adjacent FAK molecules clustered at the focal adhesion. pnas.orgmdpi.com

The phosphorylation of Y397 is of paramount significance because it creates a high-affinity docking site for the Src homology 2 (SH2) domain of Src family kinases (SFKs). embopress.orgnih.gov This recruitment of Src to FAK is a pivotal step that leads to the full activation of both kinases and the initiation of downstream signaling cascades. nih.govnih.gov The essential nature of this event is highlighted by in vivo studies where mice with a non-phosphorylatable mutation at this site (Y397F) exhibit embryonic lethality with defects similar to those in FAK kinase-dead mice. elsevierpure.comnih.gov This underscores that the scaffolding function initiated by pY397 is as crucial as FAK's own catalytic activity for its biological function during development. nih.govmolbiolcell.org

FAK Y397 Mutation Observed Phenotype in Mice Significance
Y397F (Non-phosphorylatable) Embryonic lethal by day E11.5 with abnormal angiogenesis. elsevierpure.comnih.govDemonstrates the essential role of Y397 phosphorylation for FAK function in development, likely by preventing Src recruitment. nih.gov
Y397E (Phospho-mimicking) Mice survive beyond embryonic development.Suggests that mimicking a permanent phosphorylated state at Y397 can rescue the lethal phenotype of the Y397F mutation.

Src Family Kinase-Mediated Phosphorylation (e.g., Tyrosine 576/577, Tyrosine 925)

Following the autophosphorylation of FAK at Y397 and the subsequent recruitment of a Src family kinase, a reciprocal activation process occurs. nih.govmolbiolcell.org The bound Src kinase phosphorylates other tyrosine residues on FAK, leading to the maximal catalytic activation of FAK. sigmaaldrich.com Key among these sites are tyrosines 576 and 577 (Y576/577), located within the activation loop of the FAK kinase domain. nih.govmolbiolcell.org Phosphorylation of these residues stabilizes the active conformation of the kinase domain, significantly enhancing FAK's ability to phosphorylate its substrates. nih.govnih.gov

In addition to the activation loop sites, Src also phosphorylates other residues on FAK, creating further docking sites for various signaling and adaptor proteins. nih.govnih.gov For example, phosphorylation of Y925 creates a binding site for the Grb2 adaptor protein, which can link FAK signaling to the Ras-MAPK pathway. nih.govunits.it This Src-dependent phosphorylation cascade is essential for processes such as focal adhesion turnover and cell migration. nih.govnih.gov

FAK Phosphorylation Site Kinase Function
Tyrosine 397 (Y397) FAK (autophosphorylation)Creates a docking site for the SH2 domain of Src family kinases. embopress.orgnih.gov
Tyrosine 576/577 (Y576/577) Src Family KinasesLocated in the kinase activation loop; phosphorylation leads to maximal FAK catalytic activity. nih.govmolbiolcell.org
Tyrosine 925 (Y925) Src Family KinasesCreates a binding site for the SH2 domain of the Grb2 adaptor protein, linking FAK to the Ras-MAPK pathway. nih.govunits.it
Tyrosine 407, 861 Src Family KinasesAdditional sites phosphorylated by Src that contribute to FAK's signaling and scaffolding functions. nih.gov

Allosteric Regulation and Ligand Binding

FAK activity is also subject to allosteric regulation by lipids and nucleotides. The interaction of FAK with the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is an important step in its activation. pnas.org The FERM domain of FAK contains a basic patch of amino acid residues that binds to PIP2, which is often clustered at focal adhesion sites. pnas.orgnih.gov This binding is thought to induce a conformational change that helps to release the autoinhibitory interaction between the FERM and kinase domains, priming FAK for autophosphorylation. pnas.orgh-its.org

Furthermore, the binding of ATP to the kinase domain can allosterically influence the conformation of FAK. nih.gov Molecular dynamics simulations suggest that ATP binding reduces the flexibility of the activation loop, but subsequent binding of PIP2 can release this constraint, potentially making the activation loop more accessible for phosphorylation by Src. nih.gov This interplay between PIP2 and ATP binding represents a nuanced layer of allosteric control that fine-tunes FAK's activation state at the plasma membrane. nih.gov

Negative Regulatory Mechanisms

To ensure precise control over cellular processes, FAK signaling must be tightly regulated and readily attenuated. Several mechanisms contribute to the negative regulation of FAK. The autoinhibitory interaction between the FERM and kinase domains is the primary intrinsic mechanism keeping FAK inactive in the cytosol. embopress.orgbiologists.com

Extrinsic negative regulation is mediated by other proteins. For example, the Suppressor of Cytokine Signaling (SOCS) proteins, specifically SOCS-1 and SOCS-3, can negatively regulate FAK. nih.govnih.gov SOCS proteins can bind to FAK in a pY397-dependent manner and inhibit its kinase activity. nih.govnih.gov Moreover, they can promote the polyubiquitination and subsequent proteasomal degradation of FAK, effectively terminating its signal. nih.govnih.gov

Phosphorylation on serine residues can also inhibit FAK activity. For instance, phosphorylation of FAK at Ser722 has been shown to inhibit its catalytic activity. nih.gov Additionally, cyclin-dependent kinase 5 (Cdk5) can phosphorylate FAK, which has been implicated in regulating centrosome function and neuronal migration. nih.govwikipedia.org These negative regulatory pathways are crucial for controlling the duration and intensity of FAK signaling, thereby preventing aberrant cell migration and proliferation.

Dephosphorylation by Protein Phosphatases

The phosphorylation state of FAK is dynamically regulated by the opposing activities of protein kinases and protein phosphatases. Protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases play crucial roles in attenuating FAK signaling by dephosphorylating key residues, thereby inactivating the kinase and promoting the disassembly of focal adhesions.

Several PTPs have been identified that directly target FAK. Protein Tyrosine Phosphatase 1B (PTP1B) specifically targets the Tyr925 residue within the Focal Adhesion Targeting (FAT) domain of FAK. researchgate.net Dephosphorylation of this site is thought to promote a closed, inactive conformation of the FAT domain. researchgate.net Another key phosphatase, PTPN12 (also known as PTP-PEST), directly dephosphorylates the autophosphorylation site Tyr397, a critical event for FAK activation and the recruitment of downstream signaling partners like Src family kinases and PI3K. portlandpress.com Additionally, Protein-tyrosine phosphatase-α (PTPα) has been shown to interact directly with the FAT domain of FAK, contributing to the regulation of FAK-mediated signaling pathways. nih.gov

In addition to tyrosine dephosphorylation, serine phosphorylation sites on FAK are also targeted by phosphatases. Protein Phosphatase 1δ (PP1δ) has been identified as a major FAK serine phosphatase. nih.gov Research indicates that PP1δ is localized to focal adhesions and is responsible for dephosphorylating FAK at multiple serine residues, including Ser722 and Ser910. nih.gov This dephosphorylation is particularly important during mitotic exit, facilitating cell spreading in the early G1 phase of the cell cycle. nih.gov

Table 1: Protein Phosphatases Regulating FAK

Phosphatase Type FAK Target Site(s) Effect on FAK
PTP1B Tyrosine Phosphatase Tyr925 Promotes inactive conformation of FAT domain researchgate.net
PTPN12 (PTP-PEST) Tyrosine Phosphatase Tyr397 Dephosphorylates autophosphorylation site, leading to inactivation portlandpress.com
PTPα Tyrosine Phosphatase Interacts with FAT domain Regulates FAK-mediated signaling nih.gov

Role of FAK-Related Nonkinase (FRNK) as a Dominant-Negative Regulator

FAK-Related Nonkinase (FRNK) is an endogenously expressed protein that corresponds to the C-terminal, non-catalytic domain of FAK. embopress.orgnih.gov It functions as a potent dominant-negative regulator of FAK, effectively inhibiting its signaling functions. embopress.orgnih.gov The expression of FRNK is particularly noted in tissues like vascular smooth muscle cells, where it plays a role in controlling cell migration and proliferation. nih.gov

The primary mechanism of FRNK-mediated inhibition involves its competition with full-length FAK for localization to focal adhesions. embopress.org By occupying the binding sites within these structures, FRNK prevents the recruitment and subsequent activation of FAK. embopress.org This displacement disrupts the formation of FAK-dependent signaling complexes. For instance, FRNK expression has been shown to disrupt the formation of a v-Src-FAK signaling complex, leading to the dephosphorylation of FAK at specific sites (Tyr861 and Tyr925) and of FAK-associated proteins like p130Cas. embopress.org

More recent findings suggest an additional mechanism where FRNK directly interacts with FAK to form an inhibitory complex, a process that may not require the displacement of FAK from focal adhesions. cell.comnih.gov This interaction is strengthened when a key serine residue on FRNK (S217, corresponding to S910 on FAK) is not phosphorylated, leading to potent inhibition of FAK autophosphorylation at Tyr397. nih.gov Phosphorylation of FRNK at this site by kinases such as ERK can relieve this inhibition. nih.gov Ultimately, by inhibiting FAK-dependent signaling, FRNK negatively regulates downstream cellular processes, including cell spreading, migration, and proliferation. nih.govnih.gov

Table 2: Research Findings on FRNK's Regulatory Effects

Finding Cellular Process Affected Molecular Consequence
Competitively prevents FAK localization to focal contacts. embopress.org Cell Adhesion & Signaling Inhibits FAK activation. embopress.org
Disrupts the v-Src-FAK signaling complex. embopress.org Oncogenic Signaling Inhibits site-specific FAK and p130Cas tyrosine phosphorylation. embopress.org
Binds directly to FAK in an inhibitory complex. nih.gov FAK Autophosphorylation Inhibits FAK Y397 phosphorylation. nih.gov
Inhibits FAK-mediated growth and migration. cell.com Cell Growth & Motility Reduces cell proliferation and movement. nih.gov

Ubiquitin-Proteasome System-Mediated Degradation

The stability and cellular levels of FAK are regulated by the ubiquitin-proteasome system (UPS), which provides a mechanism for its timely degradation. This process involves the tagging of FAK with ubiquitin molecules, primarily by E3 ubiquitin ligases, which marks it for destruction by the 26S proteasome. ahajournals.orgyoutube.com This degradation pathway serves as a terminal regulatory switch to turn off FAK signaling.

The E3 ubiquitin ligase c-Cbl has been identified as a key regulator of FAK degradation. ahajournals.orgresearchgate.net Upon certain stimuli, c-Cbl interacts with focal adhesion proteins, including FAK, leading to FAK's ubiquitination and subsequent degradation. ahajournals.org The inhibition of the proteasome with specific inhibitors, such as MG132 or PS-341, has been shown to prevent FAK degradation, confirming the role of the UPS in this process. ahajournals.orgresearchgate.net

The therapeutic potential of targeting FAK for degradation has been explored through the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govtandfonline.com PROTACs are heterobifunctional molecules that link a FAK-binding molecule (such as the inhibitor PF-562271) to a ligand for an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govtandfonline.com This engineered proximity induces the E3 ligase to ubiquitinate FAK, leading to its rapid and efficient degradation by the proteasome. nih.govyoutube.com This strategy is advantageous as it eliminates both the kinase-dependent and the kinase-independent scaffolding functions of FAK, offering a more complete inhibition of its biological roles compared to kinase inhibitors alone. nih.gov

Table 3: Components of the Ubiquitin-Proteasome System Involved in FAK Degradation

Component Type Role in FAK Degradation
c-Cbl E3 Ubiquitin Ligase Interacts with and promotes the ubiquitination of FAK. ahajournals.org
Proteasome Protein Complex Recognizes and degrades ubiquitin-tagged FAK. ahajournals.orgyoutube.com
FAK PROTACs (e.g., FC-11) Small Molecule Degrader Induce proximity between FAK and an E3 ligase (e.g., CRBN) to trigger ubiquitination and degradation. nih.gov

Table 4: Compound Names Mentioned

Compound Name
4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)
Lactacystin
MG132
Pomalidomide
PS-341 (Bortezomib)

Fak Mediated Signal Transduction Pathways and Protein Interactions

Core Signaling Hub Function at Focal Adhesions

Focal adhesions are multi-protein complexes that form at sites of integrin receptor clustering where cells attach to the ECM. mdpi.comnih.gov FAK is a primary and essential component of these structures, recognized as a central hub in the focal adhesion interactome. nih.govmdpi.com Its recruitment to these sites is an early event in cell adhesion. biologists.com The localization of FAK to focal adhesions is mediated by its C-terminal Focal Adhesion Targeting (FAT) domain, which interacts with other focal adhesion proteins like paxillin (B1203293) and talin. qiagen.comyoutube.com

Upon recruitment and clustering, FAK undergoes a conformational change that relieves an auto-inhibitory interaction between its N-terminal FERM domain and its central kinase domain. nih.govnih.gov This leads to autophosphorylation at the Tyrosine 397 (Tyr397) residue. imrpress.comijbs.com This phosphorylation event is a hallmark of FAK activation and creates a high-affinity binding site for the SH2 domains of several signaling proteins, most notably Src family kinases. sigmaaldrich.comimrpress.com The formation of a mutually activated FAK/Src complex initiates the phosphorylation of numerous other substrates within the focal adhesion, amplifying the incoming signals. nih.gov FAK's role extends beyond its enzymatic activity; it also functions as a crucial scaffold, bringing together various enzymes, adaptors, and cytoskeletal proteins to form a functional signaling complex. sigmaaldrich.commdpi.com This scaffolding function is critical for the proper assembly, disassembly, and turnover of focal adhesions, which are essential for processes like cell migration. molbiolcell.org

Key Interacting Proteins at Focal Adhesions
ProteinInteraction with FAKPrimary Function in FAK Signaling
IntegrinsIndirectly, via scaffold proteins like talin and paxillinUpstream activators; recruit FAK to focal adhesions upon ECM binding. qiagen.com
Src Family KinasesBinds to phosphorylated Tyr397 of FAKForms a dual-kinase complex, leading to full FAK activation and phosphorylation of downstream targets. nih.govimrpress.com
PaxillinBinds to the FAT domain of FAKActs as an adaptor protein, linking FAK to the cytoskeleton and other signaling molecules. mdpi.comyoutube.com
TalinInteracts with the FAK N-terminal domainLinks integrins to the actin cytoskeleton and contributes to FAK activation. mdpi.com
p130CasAssociates with the FAK/Src complexA major substrate of the FAK/Src complex; its phosphorylation creates docking sites for other adaptors like Crk. nih.govsigmaaldrich.com
VinculinIndirectly, via paxillinA cytoskeletal protein that strengthens the linkage between focal adhesions and the actin cytoskeleton. youtube.com

Integration of Signals from Diverse Cell Surface Receptors

While FAK signaling is most prominently associated with integrins, it is not exclusively governed by them. FAK is a convergence point for signals from a wide array of cell surface receptors, including growth factor receptors (e.g., EGFR), cytokine receptors, and G-protein coupled receptors (GPCRs). nih.govsigmaaldrich.com This integration allows cells to coordinate their response to a complex microenvironment. For instance, signals from growth factors and cell adhesion can synergize to promote robust cellular responses like proliferation and migration. nih.gov FAK can be transactivated by these other receptors, often forming signaling complexes that link different pathways. qiagen.com This positions FAK as a master regulator that processes multiple inputs to generate a unified cellular output, ensuring that processes like cell motility and survival are tightly controlled by the combination of adhesion status and soluble environmental cues. sigmaaldrich.com

Canonical Downstream Signaling Cascades

Once activated, the FAK/Src complex initiates a cascade of downstream signaling events that regulate a multitude of cellular functions. nih.govimrpress.com These pathways control cell survival, proliferation, migration, and cytoskeletal organization.

The PI3K/Akt pathway is a critical downstream effector of FAK signaling, primarily involved in promoting cell survival and proliferation. imrpress.comnih.gov The autophosphorylated Tyr397 site on FAK serves as a direct docking site for the p85 regulatory subunit of PI3K. qiagen.comrupress.org This recruitment of PI3K to the plasma membrane at focal adhesions leads to its activation and the subsequent production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). nih.gov Activated Akt phosphorylates a wide range of substrates that inhibit apoptosis and promote cell cycle progression. nih.govmdpi.com Research has shown that FAK is important for platelet-derived growth factor (PDGF)-induced PI3K and Akt activation, and that this signaling axis is crucial for cell proliferation and migration. nih.gov

The MAPK/ERK pathway is another major signaling route activated downstream of FAK, playing a key role in cell proliferation, differentiation, and migration. imrpress.comnih.gov FAK can activate this pathway through several mechanisms. One well-characterized route involves the phosphorylation of FAK at Tyr925 by Src, which creates a binding site for the Grb2 adaptor protein. molbiolcell.orgmdpi.com Grb2, in complex with the guanine (B1146940) nucleotide exchange factor SOS, is then recruited to the focal adhesion, leading to the activation of Ras. nih.govrupress.org Activated Ras initiates the canonical MAPK cascade, resulting in the sequential phosphorylation and activation of Raf, MEK, and finally ERK (also known as MAPK). imrpress.comptglab.com Activated ERK can then translocate to the nucleus to regulate gene expression. ptglab.com Studies have demonstrated that the FAK/ERK signaling cascade is essential for the differentiation and survival of certain cell types. nih.gov While FAK's role in adhesion-dependent MAPK activation has been debated, it is considered necessary for the integrin-dependent enhancement of growth factor-induced ERK activation in adherent cells. nih.gov

FAK is a master regulator of the actin cytoskeleton and cell motility, largely through its intricate control of the Rho family of small GTPases: RhoA, Rac1, and Cdc42. nih.gov These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state, a process controlled by guanine nucleotide exchange factors (GEFs) which promote activation, and GTPase-activating proteins (GAPs) which promote inactivation. nih.gov FAK can modulate the activity of specific GEFs and GAPs to create localized zones of Rho GTPase activity, which is essential for directional cell migration. nih.govnus.edu.sg

RhoA: FAK signaling often leads to the suppression of RhoA activity at the leading edge of a migrating cell, which is necessary for membrane protrusion. molbiolcell.orgresearchgate.net This is achieved, in part, through the FAK/Src-mediated phosphorylation of p190RhoGAP, which activates its GAP function and leads to RhoA inactivation. nih.govnus.edu.sg

Rac1: Conversely, FAK promotes the activation of Rac1, which drives the formation of lamellipodia and membrane ruffles. nih.govmolbiolcell.org The FAK/Src-dependent phosphorylation of the scaffold protein p130Cas creates docking sites for the Crk/DOCK180 complex, a potent GEF for Rac1. nih.govqiagen.com FAK can also phosphorylate the GEF βPIX, increasing its binding to and activation of Rac1 at focal adhesions. molbiolcell.org

Cdc42: FAK also regulates Cdc42, which is involved in establishing cell polarity and forming filopodia. nih.govelifesciences.org FAK can act as a signal integrator for axon guidance cues, modulating Cdc42 activity by influencing specific GEFs or GAPs. nih.gov For instance, FAK can bind and activate p190RhoGEF, which can in turn activate RhoA, but it also interacts with effectors like GRAF, a GAP for RhoA and Cdc42, highlighting its complex and context-dependent regulatory role. nih.gov

FAK can also activate the STAT signaling pathway, which is directly involved in transducing signals from the cell membrane to the nucleus to control gene expression. Specifically, FAK has been shown to activate STAT1, but not STAT3. nih.govuniprot.org In vitro binding assays and co-immunoprecipitation experiments have demonstrated that STAT1 can transiently and directly associate with FAK during cell adhesion. nih.govuniprot.org This interaction is dependent on the C-terminal domain of FAK, which is required for its localization to focal contacts. nih.gov The activation of STAT1 by FAK is diminished in FAK-deficient cells, and this signaling axis has been shown to be critical for promoting cell migration while reducing cell adhesion. nih.govuniprot.org

Key Protein-Protein Interactions and Adaptor Functions

FAK's role as a central signaling node is dependent on its interactions with a diverse array of proteins. These interactions are often mediated by specific domains within FAK and are crucial for the assembly of signaling complexes at focal adhesions and other cellular compartments.

The interaction between FAK and Src family kinases (SFKs) is a cornerstone of integrin-mediated signaling. Upon integrin engagement with the extracellular matrix, FAK undergoes autophosphorylation at the Tyrosine-397 (Y397) residue. creativebiolabs.netnih.govmolbiolcell.org This phosphorylation event creates a high-affinity binding site for the Src Homology 2 (SH2) domain of SFKs, such as c-Src and Fyn. creativebiolabs.netmolbiolcell.orgnih.govnih.gov The recruitment of Src to this site is a critical step that leads to the full activation of both kinases. nih.gov

Once bound, Src can phosphorylate other tyrosine residues on FAK, including Y925, which creates a docking site for the Grb2 adaptor protein. nih.govresearchgate.net This mutual activation establishes a FAK-Src complex that acts as a potent signaling unit, phosphorylating numerous downstream substrates. creativebiolabs.netnih.gov In addition to the SH2-mediated interaction, a consensus Src Homology 3 (SH3) binding site within FAK can further stabilize the FAK-Src complex, enhancing downstream signaling events. nih.govunc.edu This synergistic relationship amplifies signaling cascades that influence cell migration, proliferation, and survival. creativebiolabs.net Studies have shown that FAK can interact with both c-Src and Fyn, and this interaction can occur in specific cellular compartments like lipid rafts. researchgate.netnih.gov

FAK's localization to focal adhesions is mediated by its C-terminal Focal Adhesion Targeting (FAT) domain. nih.gov This domain is essential for its interaction with several key scaffolding proteins that form the structural and signaling core of these adhesion sites.

Paxillin: Paxillin is a major binding partner for FAK. The FAT domain of FAK interacts directly with the LD motifs of paxillin, specifically the LD2 and LD4 motifs. nih.govresearchgate.net This interaction is crucial for localizing FAK to focal adhesions. nih.gov The FAK-Src complex phosphorylates paxillin, creating docking sites for other signaling molecules and contributing to the dynamic regulation of the cytoskeleton. molbiolcell.orgnus.edu.sgimrpress.com

Talin: The FAT domain of FAK also facilitates interactions with talin, a protein that provides a direct link between integrins and the actin cytoskeleton. nih.gov

p130Cas: FAK plays a role in the recruitment and phosphorylation of another critical scaffolding protein, p130Cas (Crk-associated substrate). nus.edu.sgimrpress.com The recruitment of p130Cas to focal adhesions can be a kinase-independent, scaffolding function of FAK, mediated through an SH3-dependent interaction with FAK's C-terminal proline-rich regions. nih.gov Once localized, p130Cas is phosphorylated by the FAK-Src complex, leading to the recruitment of other proteins that promote cell migration and invasion. nus.edu.sgimrpress.com

Vinculin: Vinculin is another core component of focal adhesions that contributes to their mechanical stability. nus.edu.sg While direct binding sites are complex, FAK's organizational role within the focal adhesion plaque influences the recruitment and function of proteins like vinculin. nih.govnus.edu.sg

Interactive Table: FAK Interactions with Scaffolding Proteins

Interacting ProteinFAK Domain InvolvedBinding Site on PartnerKey Outcome of Interaction
Paxillin FAT DomainLD2 and LD4 motifsFAK localization to focal adhesions; Paxillin phosphorylation. nih.govresearchgate.net
Talin FAT DomainNot specifiedFAK localization and linkage to integrin-actin connection. nih.gov
p130Cas C-terminal Proline-rich regionsSH3 domainKinase-independent recruitment of p130Cas to focal adhesions. nih.gov
Vinculin N/A (co-localization)N/A (co-localization)Part of the FAK-organized focal adhesion complex. nih.govnus.edu.sg

FAK's phosphorylation sites serve as docking platforms for proteins containing SH2 and SH3 domains, thereby propagating downstream signals.

Grb2 (Growth factor receptor-bound protein 2): Grb2 is a critical adaptor protein that links receptor tyrosine kinases to Ras signaling. nih.gov Following the recruitment and activation of Src by FAK, Src phosphorylates FAK on Y925. researchgate.net This phosphotyrosine residue creates a specific binding site for the SH2 domain of Grb2. nih.govresearchgate.net The FAK-Src-Grb2 complex provides a direct link from integrin-mediated adhesion to the Ras-MAPK pathway, influencing gene expression and cell proliferation. researchgate.net The association of c-Src with FAK is a prerequisite for Grb2 binding. researchgate.net

Nck: Nck is another SH2/SH3-containing adaptor protein. Its recruitment is part of a larger complex that can include proteins like p21-activated kinase (PAK) and Paxillin Kinase Linker (PKL). The tyrosine phosphorylation of PKL by the FAK-Src complex can create a binding site for Nck, linking FAK activity to the regulation of cell spreading and cytoskeletal dynamics. molbiolcell.org

FAK's signaling network extends beyond focal adhesions and involves direct interactions with key regulators of cell survival and tumor suppression.

PI3-Kinase (Phosphatidylinositol 3-Kinase): The p85 regulatory subunit of PI3-Kinase contains an SH2 domain that can bind directly to the autophosphorylated Y397 site on FAK. imrpress.commdpi.com This interaction recruits PI3-Kinase to focal adhesions and activates the PI3K/Akt survival pathway, which is crucial for protecting cells from apoptosis. mdpi.comfrontiersin.org

MDM2 and p53: FAK has a significant role in the nucleus, where it can regulate the stability of the tumor suppressor protein p53. nih.govnih.gov Nuclear FAK can function as a scaffold, mediating the interaction between p53 and MDM2, an E3 ubiquitin ligase. mdpi.comnih.gov This FAK-facilitated complex promotes the MDM2-dependent ubiquitination and subsequent proteasomal degradation of p53, thereby suppressing p53's tumor-suppressive functions and promoting cell survival. mdpi.comnih.gov This interaction is mediated by the FAK FERM domain. mdpi.comnih.gov This regulatory loop is significant in several cancers, where FAK overexpression can lead to decreased p53 levels. aacrjournals.orgnih.gov

Kinase-Dependent vs. Kinase-Independent Scaffolding Functions

FAK's cellular functions are multifaceted, arising from both its enzymatic (kinase-dependent) and non-enzymatic (kinase-independent) activities. frontiersin.orgnih.gov

Kinase-Dependent Functions: These functions rely on FAK's ability to phosphorylate itself and other substrates. Key kinase-dependent activities include the autophosphorylation of Y397, which initiates the recruitment of Src and PI3-Kinase, and the subsequent phosphorylation of downstream targets like paxillin and p130Cas by the FAK-Src complex. nih.govnih.gov These events are central to regulating cell adhesion, migration, and proliferation. nih.gov

Kinase-Independent Scaffolding Functions: FAK can also act as a molecular scaffold, bringing other proteins together irrespective of its kinase activity. nih.govnih.gov A prime example is its role in the nucleus, where the FAK FERM domain scaffolds the p53-MDM2 interaction to promote p53 degradation. nih.govnih.govrupress.org Another kinase-independent function is the recruitment of p130Cas to focal adhesions. nih.gov Studies using kinase-dead FAK mutants have shown that these scaffolding functions are sufficient to support certain processes, such as endothelial cell survival during early embryonic development, by regulating proteins like p21 in a kinase-independent manner. rupress.org However, FAK's kinase activity is required for later developmental stages and for functions like maintaining endothelial barrier integrity. rupress.org

Interactive Table: Comparison of FAK Functions

Function TypeMechanismKey ExamplesCellular Outcome
Kinase-Dependent Catalytic phosphorylation of tyrosine residues on itself and other proteins.Autophosphorylation at Y397; FAK/Src-mediated phosphorylation of paxillin and p130Cas. nih.govimrpress.comActivation of signaling cascades (Src, PI3K/Akt, MAPK); Regulation of cell migration and focal adhesion turnover. creativebiolabs.netnih.gov
Kinase-Independent Acting as a structural bridge to assemble protein complexes.Nuclear FAK scaffolding p53 and MDM2; Recruitment of p130Cas to focal adhesions. nih.govnih.govRegulation of protein stability (p53 degradation); Assembly of signaling hubs; Support of cell survival. nih.govrupress.org

Spatiotemporal Regulation of Signaling (e.g., Cytoplasmic vs. Nuclear FAK)

The function of FAK is tightly controlled by its subcellular localization, which dictates its access to different binding partners and substrates. FAK can shuttle between the cytoplasm, primarily at focal adhesions, and the nucleus. nih.govnih.gov

Cytoplasmic FAK: In the cytoplasm, FAK is predominantly found at focal adhesions. creativebiolabs.net Here, it acts as a primary mediator of signals from integrins, regulating cytoskeletal organization, cell adhesion dynamics, and cell migration. frontiersin.org Its localization and activity at these sites are crucial for transducing mechanical and chemical cues from the extracellular environment into the cell. researchgate.net

Nuclear FAK: A fraction of FAK can translocate to the nucleus, where it assumes distinct roles in regulating gene expression. nih.govinforang.com Nuclear localization can be triggered by various stimuli, including cellular stress (e.g., oxidative stress) and the inhibition of FAK's own kinase activity. nih.govnih.gov In the nucleus, FAK acts as a scaffold to regulate transcription factors. As mentioned, it promotes p53 degradation and has also been shown to regulate other factors like GATA4, thereby influencing cell proliferation and inflammatory responses. nih.govinforang.com The shuttling of FAK from focal adhesions to the nucleus represents a direct pathway for signals to travel from the cell surface to the core of gene regulation. nih.govinforang.com

Cellular and Physiological Functions Regulated by Fak

Regulation of Cell Adhesion Dynamics and Focal Adhesion Turnover

FAK is a master regulator of the dynamic assembly and disassembly of focal adhesions (FAs), the macromolecular structures that link the actin cytoskeleton to the ECM. unc.edunih.gov The turnover of these adhesions is a tightly controlled process essential for cell migration and invasion. nih.govnih.gov FAK's role in this process is intricate; while its activation is associated with the formation of cell adhesions, it is also crucial for their disassembly. pnas.orgnih.gov

Research indicates that fibroblasts lacking FAK (FAK-/- cells) exhibit an increased number of larger, more stable focal adhesions, particularly at the cell periphery, which correlates with a reduced rate of cell migration. unc.eduescholarship.orgbiologists.com The re-expression of FAK in these cells restores normal focal adhesion dynamics and migratory potential. biologists.com This suggests that FAK is essential for the turnover of focal adhesions. unc.edunih.gov The mechanism involves a regulatory loop where FAK, once activated, can lead to the downregulation of Rho activity. unc.edu Lower Rho activity is associated with less stable focal adhesions, thus promoting their turnover. unc.edu This dynamic interplay ensures that adhesions are disassembled at the cell rear, allowing for forward movement. nih.gov

FAK signaling is critical for focal adhesion disassembly at the cell front, a process that also involves Src, paxillin (B1203293), extracellular signal-regulated kinase (ERK), and myosin light-chain kinase (MLCK). nih.gov Furthermore, FAK modulates the recruitment of proteins like vinculin to focal adhesions, which in turn affects adhesion strength. nih.gov By controlling the composition and stability of these adhesive structures, FAK orchestrates the cell's ability to dynamically interact with its environment. escholarship.orgnih.gov

Orchestration of Cell Migration and Directed Motility

Cell migration is a fundamental, multi-step process involving the extension of the leading edge, formation of new adhesions, generation of traction forces, and retraction of the rear. nih.gov FAK plays a pivotal role in each of these stages, acting as a central coordinator of migratory signaling. nih.govnih.gov Increased expression and activation of FAK are often correlated with enhanced cell motility and are observed in processes like wound healing and cancer metastasis. nih.gov

Upon integrin engagement with the ECM, FAK is activated through autophosphorylation at the Tyr-397 residue. nih.govnih.gov This creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.gov The resulting FAK-Src complex phosphorylates a variety of downstream targets, including p130Cas and paxillin, which in turn regulate Rho family GTPases that are critical for cytoskeletal remodeling and cell movement. nih.gov The coordinated action of these signaling pathways is essential for productive, directed cell migration. nih.gov

Studies using FAK-null fibroblasts have definitively shown that FAK is required for fibronectin receptor-stimulated cell migration. biologists.com The kinase activity of FAK, its autophosphorylation site, and its proline-rich regions are all necessary to promote this migration. biologists.com FAK's influence extends to various cell types; for instance, it is required for the mechanosensing and persistent migration of fibroblasts and plays a role in the shear stress-induced migration (mechanotaxis) of endothelial cells. pnas.org

Key FAK-Interacting Proteins in Cell MigrationFunction in Migration
Src Family Kinases Form a complex with FAK to phosphorylate downstream targets, crucial for signaling amplification. nih.gov
p130Cas A docking protein phosphorylated by the FAK-Src complex, involved in regulating Rho GTPases. nih.gov
Paxillin A scaffold protein that binds FAK and is phosphorylated, coordinating cytoskeletal reorganization. nih.govbohrium.com
Talin Connects integrins to the actin cytoskeleton and facilitates FAK recruitment to focal adhesions. nih.gov
Vinculin Reinforces the linkage between actin and integrins, with its recruitment to FAs modulated by FAK. nih.govspringermedizin.de

Control of Cell Spreading and Lamellipodia/Filopodia Formation

Upon attachment to the ECM, cells undergo a process of spreading, characterized by the extension of broad, sheet-like protrusions called lamellipodia and thin, finger-like projections known as filopodia. FAK is intimately involved in regulating the actin cytoskeletal dynamics that drive the formation of these structures. nih.govbiologists.com

FAK signaling modulates the activity of Rho family GTPases, including Rac and Cdc42, which are master regulators of lamellipodia and filopodia formation, respectively. nih.gov For instance, FAK can phosphorylate N-WASP, a downstream effector of Cdc42, which then activates the Arp2/3 complex to promote actin polymerization necessary for filopodia extension. nih.govbiologists.com Studies in neuronal growth cones have demonstrated that both the catalytic activity of FAK and its autophosphorylation are required for normal actin dynamics and filopodia formation during axonal development. biologists.com

Furthermore, FAK's role in regulating Rho activity is crucial for cell spreading. unc.edu A transient decrease in Rho activity, mediated by FAK, occurs during the early phases of cell spreading when cells are rapidly extending lamellipodia and increasing their contact area with the substrate. unc.edu This controlled suppression of Rho allows for the dynamic cytoskeletal rearrangements needed for the cell to flatten and establish a broad adhesive footprint. unc.edu FAK also modulates actin cytoskeleton polymerization, which is fundamental to lamellipodia protrusion. nih.govnih.gov

Modulation of Cell Proliferation and Cell Cycle Progression (G1/S Transition)

Integrin-mediated adhesion to the ECM is a prerequisite for the proliferation of most normal cells, and FAK serves as a critical transducer of these adhesion-dependent growth signals. nih.govnih.gov Numerous studies have established a regulatory role for FAK in cell cycle progression, particularly at the G1 to S phase transition. nih.govnih.gov

Overexpression of wild-type FAK has been shown to accelerate the G1/S transition, while dominant-negative FAK mutants can block the cell cycle in the G1 phase. nih.govnih.govresearchgate.net FAK exerts this control by modulating the expression levels of key cell cycle regulators. nih.govnih.gov Specifically, FAK signaling can lead to the upregulation of Cyclin D1, a critical protein that drives progression through the G1 phase, and the downregulation of the cyclin-dependent kinase (cdk) inhibitor p21. nih.govnih.gov

The signaling pathway often involves the formation of the FAK/Src complex, which leads to the activation of the Ras-ERK/MAPK pathway. nih.govnih.gov Activated ERK can then promote the transcription of genes, such as Cyclin D1, that are necessary for S phase entry. nih.gov Research has shown that FAK signaling regulates Cyclin D1 gene transcription through specific binding sites in its promoter. nih.gov Thus, FAK integrates signals from the extracellular environment to influence the core cell cycle machinery, ensuring that cells proliferate only when appropriately anchored. nih.gov

Regulation of Cell Survival and Prevention of Anoikis

For normal anchorage-dependent cells, detachment from the ECM triggers a specific form of programmed cell death known as anoikis, a Greek term for "homelessness". nih.gov FAK plays a crucial pro-survival role by generating signals that suppress anoikis, thereby allowing cells to survive only when they are properly attached to the matrix. nih.govmdpi.com This function is critical for maintaining tissue integrity and is often subverted in cancer, where resistance to anoikis facilitates metastasis. nih.govresearchgate.net

The survival signals transmitted by FAK are mediated through several downstream pathways. nih.gov One of the key pathways involves the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, the serine/threonine kinase Akt. aacrjournals.org The FAK-PI3K-Akt pathway can inhibit apoptosis by regulating various components of the cell death machinery. aacrjournals.org Disruption of FAK signaling, for example, by using antisense oligonucleotides or expressing dominant-negative mutants, has been shown to induce apoptosis even in adherent cells. nih.gov

Studies using different cell types, including fibroblasts and epithelial cells, have demonstrated that FAK activation is a common mechanism for preventing anoikis. nih.gov Tissue-specific FAK knockouts have further highlighted the cell-lineage-specific importance of FAK in survival. For example, deletion of FAK in endothelial cells leads to increased apoptosis in vivo, whereas FAK deletion in keratinocytes results in rapid cell death in vitro but not significant apoptosis in vivo. nih.gov

Involvement in Apoptosis Regulation

Beyond its role in preventing anoikis, FAK is involved in broader anti-apoptotic signaling, protecting cells from various death stimuli. nih.govnih.gov Overexpression of FAK is a common feature in many human tumors and is thought to contribute to tumorigenesis by providing a survival advantage. nih.gov

One mechanism by which FAK suppresses apoptosis is through its interaction with the p53 tumor suppressor protein. FAK can bind to p53, and this interaction can influence the transcriptional and apoptotic activities of p53. nih.govnih.gov Additionally, FAK can sequester other pro-apoptotic proteins. nih.gov For instance, FAK has been shown to bind to the death domain of the Receptor-Interacting Protein (RIP), a kinase involved in death receptor signaling. nih.govnih.gov This interaction inhibits RIP's ability to participate in the death receptor complex, thereby blocking the initiation of caspase-8-mediated apoptosis. nih.gov Attenuation of FAK expression in tumor cells can lead to apoptosis that is dependent on caspase-8 and the adaptor protein FADD, suggesting that FAK normally functions to restrain this death receptor pathway. nih.gov

The pro-survival function of FAK is therefore multifaceted, involving the modulation of key apoptotic regulators like p53 and RIP, as well as the activation of canonical survival pathways like PI3K/Akt. aacrjournals.orgnih.gov

Role in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. nih.govmdpi.com This transition is crucial during embryonic development and wound healing, but it is also a key mechanism driving cancer invasion and metastasis. researchgate.netspandidos-publications.com FAK has emerged as a critical mediator of EMT in various contexts. nih.govspandidos-publications.com

FAK activation can promote EMT by regulating the expression of key marker proteins. nih.gov This includes the downregulation of epithelial markers, such as E-cadherin, which is crucial for maintaining cell-cell junctions, and the upregulation of mesenchymal markers like N-cadherin and vimentin. nih.gov The loss of E-cadherin weakens cell-cell adhesion, a hallmark of EMT. nih.gov

Signaling pathways, such as those initiated by Epidermal Growth Factor (EGF), can induce EMT in cancer cells by activating FAK. researchgate.netnih.gov Studies in colorectal cancer cells have shown that EGF-induced FAK phosphorylation is a key step in the EMT process, leading to enhanced cell migration and invasion. researchgate.netnih.gov Inhibition of FAK, either pharmacologically or through siRNA, can block these EGF-induced changes. researchgate.net Furthermore, FAK signaling has been implicated in the upregulation of transcription factors like Snail and ZEB1, which are master regulators of the EMT program. spandidos-publications.com By influencing these core components of the EMT machinery, FAK contributes significantly to the acquisition of an invasive, mesenchymal phenotype. nih.govspandidos-publications.com

FAK's Contribution to Specific Developmental Processes

Focal Adhesion Kinase (FAK) is a critical signaling molecule that translates extracellular cues into intracellular signals, playing a pivotal role in numerous developmental processes. Its functions are essential for the coordinated cell proliferation, migration, differentiation, and survival that underpin the formation of complex tissues and organs.

Embryonic Development and Organogenesis

FAK is fundamentally important for early embryonic development. nih.gov Global deletion of the FAK gene in mice results in early embryonic lethality around embryonic day 8.5 (E8.5). oup.complos.org This lethality is primarily attributed to severe defects in the development of the cardiovascular system and impaired axial mesoderm organization. oup.com The absence of FAK leads to a disorganized cardiovascular system and failure to form proper vascular networks, highlighting its essential role in the initial stages of life. nih.gov

Organogenesis, the process of forming organs from the three primary germ layers, is heavily reliant on the precise regulation of cell-matrix interactions and cell migration, processes in which FAK is a key player. britannica.comwikipedia.org FAK integrates signals from the extracellular matrix (ECM) through integrin receptors, influencing the behavior of cells that will form various organs. nih.gov For instance, FAK has been implicated in the development of the musculoskeletal, nervous, cardiovascular, genitourinary, and respiratory systems. nih.gov The intricate interplay between FAK and various signaling pathways ensures the proper morphogenesis and patterning of tissues during embryonic development. nih.gov

Angiogenesis and Vascular Development

FAK is a crucial regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, a process vital for embryonic development and tissue growth. nih.govoup.com Its expression is abundant in the developing vasculature, and its deletion in endothelial cells (ECs) leads to significant defects in angiogenesis in the embryo, yolk sac, and placenta. nih.govnih.gov This results in impaired vasculature, hemorrhage, edema, and ultimately, late embryonic lethality. nih.gov

FAK's role in angiogenesis is multifaceted. It is activated by various angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). oup.comresearchgate.net Upon activation, FAK forms a signaling complex with other proteins, such as Src family kinases, to initiate downstream pathways that regulate EC migration, proliferation, and survival. nih.govnih.gov For example, FAK is essential for VEGF-stimulated angiogenesis and is involved in a signaling complex with integrin αvβ5. nih.gov Kinase-independent functions of FAK are also important for supporting EC survival during vascular development. nih.gov In vitro studies have shown that deletion of FAK in ECs leads to reduced tubulogenesis, decreased cell survival, and impaired migration. nih.gov Furthermore, FAK signaling is associated with the increased production of pro-angiogenic factors like VEGF. aacrjournals.org

The table below summarizes key research findings on the role of FAK in angiogenesis and vascular development.

ProcessKey FAK FunctionInteracting MoleculesConsequence of FAK Dysregulation
Vasculogenesis & Angiogenesis Regulates EC migration, proliferation, and survivalIntegrins (αvβ3, αvβ5), VEGF, bFGF, SrcEmbryonic lethality, defective vascular networks oup.comnih.govnih.gov
Vascular Stability Maintains endothelial barrier functionVE-cadherinIncreased vessel permeability, abnormal vessel dilation nih.gov
Pathological Angiogenesis Promotes tumor-associated neovascularizationVEGF, AktImpaired tumor growth and angiogenesis aacrjournals.orgresearchgate.net

Neuronal Migration and Axon Guidance

The development of the nervous system requires the precise migration of neurons to their correct locations and the accurate guidance of axons to their synaptic targets. nih.gov FAK is a key intracellular signaling hub that orchestrates these complex processes. nih.govresearchgate.net It is highly expressed in the developing nervous system and plays a critical role in neuronal motility. imrpress.com

FAK integrates signals from a variety of extracellular guidance cues, including both attractive and repulsive molecules. nih.govovid.com For instance, FAK is essential for the signaling downstream of Netrin, an attractive cue, and is also involved in the response to repulsive cues like Semaphorin3A and Ephrin-A1. nih.govjneurosci.org This dual functionality highlights FAK's role as a molecular integrator in the growth cone, the motile structure at the tip of a developing axon. nih.govresearchgate.net

FAK's function in axon guidance is linked to its ability to regulate the dynamics of the actin cytoskeleton and the turnover of adhesion sites known as point contacts within the growth cone. jneurosci.orgnih.gov The activation of FAK, marked by its phosphorylation, is tightly regulated during neurite outgrowth. nih.gov Inhibition of FAK can slow neurite extension by reducing the turnover of these adhesion points, while aberrant FAK activity can lead to abnormal outgrowth. nih.gov FAK's interaction with various downstream effectors, including Src-family kinases and Rho-family GTPases, allows it to control the cytoskeletal rearrangements necessary for growth cone steering. researchgate.net

Key findings on FAK's role in neuronal development are outlined in the table below.

Developmental ProcessFAK's RoleKey Interacting MoleculesOutcome of FAK Disruption
Neuronal Migration Controls cytoskeletal dynamics for cell movementIntegrins, Extracellular matrix proteinsImpaired neuronal positioning nih.govresearchgate.net
Axon Outgrowth & Guidance Integrates attractive and repulsive guidance signalsNetrin, Semaphorin3A, Ephrin-A1, BDNFDefective axon pathfinding and neurite extension jneurosci.orgnih.gov
Growth Cone Dynamics Regulates adhesion turnover and cytoskeletal rearrangementPaxillin, Src, Rho GTPasesAltered growth cone motility and turning jneurosci.orgnih.gov

Osteogenesis and Bone Development

FAK plays a significant role in bone formation (osteogenesis) by influencing the behavior of bone-forming cells called osteoblasts. plos.org It is involved in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, which is crucial for maintaining a healthy skeleton. plos.orgnih.gov

In vitro studies have demonstrated that FAK is important for mechanically-induced signaling in osteoblasts. nih.gov For example, FAK-deficient osteoblasts show a reduced response to fluid flow shear stress, a type of mechanical stimulus. plos.orgnih.gov This response is mediated through the phosphorylation of FAK at specific sites, such as Tyr-397 and Tyr-925. nih.gov FAK signaling in osteoblasts can influence the activation of downstream pathways, including the ERK pathway, and the expression of osteogenic genes. plos.orgmedsci.org

FAK also contributes to the proliferation and differentiation of osteoblast progenitor cells. nih.govresearchgate.net Mice lacking FAK in Osterix-expressing cells (a marker for osteoprogenitor cells) exhibit decreased osteoblast numbers and low bone mass. nih.gov This is partly due to the downregulation of the Wnt/β-catenin signaling pathway, a critical regulator of bone development. nih.gov FAK appears to regulate the expression of canonical Wnt ligands, thereby influencing β-catenin levels and subsequent osteogenic differentiation. nih.gov The kinase family to which FAK belongs is also implicated in the regulation of osteoclast adhesion and bone resorption. researchgate.net

The table below summarizes the functions of FAK in osteogenesis.

Cellular ProcessFAK's FunctionAssociated Signaling PathwaysImpact of FAK Deficiency
Mechanotransduction Mediates cellular response to mechanical stimuliERK, PGE2 signalingAblated prostaglandin (B15479496) E2 (PGE2) response to fluid flow plos.orgnih.gov
Osteoblast Proliferation & Differentiation Promotes the proliferation and osteogenic differentiation of progenitor cellsWnt/β-cateninDecreased osteoblast number and low bone mass nih.gov
Bone Regeneration Augments angiogenesis and osteogenesis during bone repairFAK-ERK1/2Delayed bone regeneration medsci.orgnih.gov

Compound and Gene Mentioned in this Article

NameType
Adhesion-related kinase (FAK)Protein
AktProtein
bFGFProtein
β-cateninProtein
ERKProtein
OsterixProtein
PaxillinProtein
Prostaglandin E2 (PGE2)Lipid
Rho GTPasesProtein Family
SrcProtein
VE-cadherinProtein
VEGFProtein
WntProtein Family
ZINC40099027 (ZN27)Small Molecule

Pathophysiological Implications of Fak Dysregulation

Role in Cancer Progression and Metastasis (Pre-clinical Models)

Overwhelming evidence from pre-clinical studies establishes FAK as a central mediator of malignancy. tandfonline.com Elevated FAK expression and activity are frequently observed in various cancer types, where they correlate with increased tumor aggressiveness and metastatic potential. researchgate.netfrontiersin.org Pre-clinical models, including transgenic mouse models and xenografts, have been instrumental in dissecting the specific mechanisms by which FAK drives cancer progression. nih.govnih.gov

FAK is a key promoter of tumor cell proliferation and survival, enabling uncontrolled growth and resistance to cell death signals. frontiersin.orgsciengine.com It executes these functions through both its kinase-dependent and scaffolding activities, activating critical downstream signaling pathways. nih.govbiologists.com

Cell Cycle Progression: FAK signaling has been shown to promote the G1/S phase transition of the cell cycle. A primary target of FAK in this process is the gene encoding Cyclin D1, a crucial regulator of this transition. frontiersin.org

Survival Signaling: FAK activates pro-survival pathways, most notably the PI3K/Akt cascade, which helps cancer cells evade apoptosis (programmed cell death). nih.govfrontiersin.org This is particularly important for preventing a form of cell death called anoikis, which normally occurs when cells detach from the extracellular matrix (ECM). frontiersin.orgamegroups.cn By suppressing anoikis, FAK allows tumor cells to survive in suspension, a critical step for metastasis. nih.gov

p53 Regulation: FAK can also promote cancer cell growth by facilitating the degradation of the p53 tumor suppressor protein. researchgate.net

In pre-clinical models, the inhibition of FAK, either genetically or with small-molecule inhibitors, leads to decreased tumor cell proliferation and increased apoptosis. nih.gov For instance, in ovarian cancer models, FAK activity is essential for promoting the anchorage-independent survival of carcinoma cells. nih.gov

A hallmark of metastatic cancer is the ability of tumor cells to invade surrounding tissues and migrate to distant sites, a process heavily reliant on FAK. nih.govfrontiersin.org FAK is a central regulator of cell motility and invasion, controlling the dynamic processes of cell adhesion and cytoskeletal rearrangement. tandfonline.com

Focal Adhesion Dynamics: As a key component of focal adhesions, FAK integrates signals that control the assembly and disassembly of these structures, which is essential for cell movement. nih.gov

Downstream Signaling: Upon activation, FAK phosphorylates substrates like p130Cas and activates downstream pathways involving Src, PI3K, and the Rho family of small GTPases (such as Rac), which are all critical for promoting cell migration. nih.govtandfonline.combohrium.com

Matrix Remodeling: FAK can influence the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, thereby clearing a path for tumor cell invasion. frontiersin.org

Pre-clinical studies consistently demonstrate that inhibiting FAK reduces cancer cell motility. nih.gov In neuroblastoma models, for example, silencing FAK with siRNA or using small-molecule inhibitors led to a marked decrease in cellular migration and invasion. nih.gov Similarly, in breast cancer models, the loss of FAK in cancer-associated fibroblasts (CAFs) decreased metastasis. nih.gov

To grow beyond a certain size, tumors must develop their own blood supply through a process called angiogenesis. FAK plays a crucial role in this process, acting within both tumor cells and the endothelial cells that line blood vessels. nih.govimrpress.com

Pro-Angiogenic Factor Expression: FAK signaling in tumor cells can promote the secretion of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). nih.gov

Endothelial Cell Function: FAK is essential for endothelial cell migration, proliferation, and survival, which are all critical steps in the formation of new blood vessels. nih.gov EC-specific deletion of FAK in mouse models has been shown to impair VEGF-induced angiogenesis and subsequent tumor growth. nih.gov

Pharmacological inhibition of FAK has proven to be a potent anti-angiogenic strategy in various pre-clinical cancer models, including colon, ovarian, and hepatocellular carcinoma, leading to reduced tumor angiogenesis. nih.gov

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, recurrence, and therapeutic resistance. researchgate.net Emerging evidence from pre-clinical models indicates that FAK signaling is critical for maintaining the self-renewal and tumorigenic capabilities of CSCs. nih.govimrpress.com

Stemness Pathways: The FAK/AKT pathway has been shown to be activated as cancer cells acquire stem-like properties. plos.org FAK signaling can influence key stemness pathways such as Wnt/β-catenin. imrpress.comaacrjournals.org

CSC Markers: Inhibition of FAK in colorectal cancer cell lines using the inhibitor PF-562271 was shown to decrease the expression of stemness-related proteins like Nanog, OCT4, CD133, and CD44, and reduce their ability to form spheroids. plos.orgnih.gov

Tumor Initiation: In a mouse model of mammary cancer (MMTV-PyMT), the genetic deletion of FAK was found to suppress the generation of mammary cancer stem cells, reducing their number and size. nih.gov

These findings suggest that targeting FAK could be a strategy to eliminate CSCs and prevent tumor relapse. plos.orgnih.gov

FAK InhibitorCancer ModelObserved Effect on CSCs (Pre-clinical)Reference
PF-562271Colorectal Cancer Cells (RKO, HT29)Decreased expression of Nanog, OCT4, CD133, CD44, c-Myc; Reduced spheroid formation. nih.gov
Genetic DeletionMammary Cancer (MMTV-PyMT mouse model)Suppressed generation of mammary CSCs; Reduced number and size of mammospheres. nih.gov

A major obstacle in cancer treatment is the development of resistance to chemotherapy and radiotherapy. FAK has been identified as a key mediator of these resistance mechanisms. nih.govaacrjournals.org

Pro-Survival Signaling: FAK's activation of pro-survival pathways, such as PI3K/Akt, protects tumor cells from the cytotoxic effects of DNA-damaging treatments like chemotherapy and radiation. nih.govnih.govmdpi.com In response to cellular stress from these therapies, FAK signaling is often upregulated, promoting cell survival. biologists.com

Adaptive Resistance: In models of BRAF-mutant colorectal cancer, FAK activation has been identified as an adaptive resistance mechanism to BRAF inhibitors. aacrjournals.org Inhibition of FAK can synergize with targeted therapies to prevent tumor cell proliferation. aacrjournals.org

Sensitization to Therapy: Pre-clinical studies have shown that inhibiting FAK can re-sensitize resistant tumors to treatment. For example, pharmacological inhibition of FAK increases the radiosensitivity of various tumor cell lines, including those from pancreatic, breast, and colorectal cancers. nih.gov In glioblastoma models, the FAK inhibitor CFAK-Y15 enhanced the effectiveness of the chemotherapy agent temozolomide. roswellpark.org Similarly, FAK inhibitors have shown the ability to sensitize pancreatic cancer models to gemcitabine (B846) and radiotherapy. nih.gov

The tumor microenvironment (TME) is often characterized by immunosuppression, which allows cancer cells to evade the host immune system. FAK plays a significant role in establishing and maintaining this immunosuppressive TME. researchgate.netnih.govnih.gov

Immune Cell Recruitment: FAK activity in cancer cells regulates the transcription of chemokines and cytokines that shape the immune landscape of the tumor. nih.gov It can promote the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while hindering the infiltration of cytotoxic CD8+ T cells that are capable of killing cancer cells. nih.govaacrjournals.org

Fibrosis: In models of pancreatic ductal adenocarcinoma (PDAC), FAK signaling drives fibrosis, creating a physical barrier that can prevent immune cell infiltration. aacrjournals.org

Enhancing Immunotherapy: Pharmacological inhibition of FAK has been shown to reprogram the TME to be more favorable for an anti-tumor immune response. In mouse models of squamous cell carcinoma and PDAC, FAK inhibition led to a decrease in Treg recruitment and an increase in cytotoxic CD8+ T cells. nih.gov This modulation of the immune environment can enhance the efficacy of immunotherapies like immune checkpoint inhibitors. aacrjournals.orgbiorxiv.orgresearchgate.net In colorectal cancer models, a FAK inhibitor synergized with αPD-1 and αTIM-3 immunotherapy to suppress tumor growth. biorxiv.org

Role in Metabolic Reprogramming (e.g., Warburg Effect)

Emerging evidence highlights a significant role for Focal Adhesion Kinase (FAK) in the metabolic reprogramming of cancer cells, a hallmark of malignancy that fuels rapid tumor growth and proliferation. nih.govfrontiersin.org FAK overexpression and hyperactivation are associated with aberrant tumor metabolism, promoting increased glucose consumption, lipogenesis, and a dependency on glutamine. nih.govresearchgate.net This kinase contributes to the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen. frontiersin.org

FAK's influence on cancer cell metabolism is multifaceted. It can enhance glucose uptake by promoting the translocation and activation of glucose transporters. nih.gov For instance, fibronectin-mediated activation of FAK through integrin-extracellular matrix interactions has been shown to stimulate glucose uptake in endothelial cells. nih.gov Furthermore, FAK signaling can modulate glycogen (B147801) synthesis by stimulating the Akt/GSK-3β pathway in hepatocytes. nih.gov

Beyond glucose metabolism, FAK also impacts lipid metabolism by regulating the supply of precursors and the activity of enzymes involved in lipid synthesis. nih.gov By enhancing glucose uptake, FAK ensures a steady supply of carbon for the increased lipid synthesis required by rapidly proliferating cells. nih.gov

Recent studies have also uncovered a role for FAK within the tumor microenvironment, specifically in cancer-associated fibroblasts (CAFs). Depletion of FAK in a subset of CAFs has been found to regulate paracrine signals that enhance glycolysis in malignant cells and promote tumor growth. cam.ac.uknih.gov Mechanistically, FAK-depleted CAFs increase the production of chemokines which, through their receptors on cancer cells, activate protein kinase A, leading to augmented glycolysis in the malignant cells. cam.ac.uknih.gov

The interplay between FAK and key signaling pathways involved in metabolism, such as the PI3K/Akt pathway, is crucial. frontiersin.org The interaction between FAK and insulin-like growth factor 1 receptor (IGF1R) can lead to the activation of PI3K/Akt signaling, which in turn modulates glucose metabolism. researchgate.netfrontiersin.org

Involvement in Non-Oncological Diseases (Pre-clinical Evidence)

Preclinical studies have firmly established a critical role for FAK in the pathophysiology of several cardiovascular disorders, notably cardiac hypertrophy and the regulation of vascular permeability.

Cardiac Hypertrophy: FAK is a key mediator in the development of cardiac hypertrophy, the enlargement of the heart muscle, which can be a precursor to heart failure. nih.gov It acts as a crucial signaling molecule in response to both biomechanical stress and hypertrophic agonists like angiotensin II and endothelin. nih.govnih.gov FAK activation is observed in cardiomyocytes subjected to mechanical stretch and in overloaded myocardium. nih.govahajournals.org Studies in mice have shown that the inactivation of FAK in cardiomyocytes can lead to eccentric cardiac hypertrophy and fibrosis. nih.gov Conversely, silencing FAK expression has been demonstrated to prevent and even reverse load-induced cardiac hypertrophy in animal models. ahajournals.org The signaling mechanisms regulated by FAK in cardiomyocytes and cardiac fibroblasts are central to the pathophysiological responses seen in cardiac hypertrophy and failure. nih.govbjid.org.br

Vascular Permeability: FAK is an essential signaling switch in endothelial cells, regulating the integrity of the vascular barrier. nih.gov Vascular endothelial growth factor (VEGF), a potent inducer of vascular permeability, relies on FAK signaling to exert its effects. nih.govnih.govbohrium.com Preclinical studies using genetic and pharmacological inhibition of FAK in endothelial cells have demonstrated a prevention of VEGF-stimulated permeability. nih.govnih.gov Upon VEGF stimulation, FAK is activated and localizes to cell-cell junctions, where it interacts with vascular endothelial-cadherin (VE-cadherin) and phosphorylates β-catenin, leading to the breakdown of adherens junctions and increased permeability. nih.govnih.gov This role of FAK in regulating endothelial cell junctions underscores its importance in conditions associated with vascular leakage. nih.govmdpi.com

Focal Adhesion Kinase is increasingly recognized as a central mediator in the pathogenesis of fibrotic diseases, which are characterized by the excessive deposition of extracellular matrix leading to organ dysfunction. nih.govnih.gov Dysregulated FAK signaling contributes to the development of fibrosis in various organs, including the lungs, liver, heart, and kidneys. nih.govnih.gov

FAK plays a crucial role in the activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive matrix production in fibrosis. researchgate.netresearchgate.net This kinase is involved in signaling pathways that promote myofibroblast differentiation, migration, and survival. nih.gov For instance, in the context of lung fibrosis, FAK expression and activity are upregulated in fibroblast foci of patients. researchgate.net Preclinical studies have shown that pharmacological or siRNA-mediated inhibition of FAK can significantly reduce bleomycin-induced lung fibrosis in mice. researchgate.netresearchgate.net Similarly, FAK inhibition has been shown to attenuate cardiac fibrosis in models of adverse cardiac remodeling. nih.gov

The profibrotic effects of FAK are mediated through its interaction with various signaling molecules and pathways. For example, in skin fibrosis, mechanical force activates FAK, which in turn acts through the ERK pathway to trigger the secretion of monocyte chemoattractant protein-1 (MCP-1), a chemokine linked to fibrotic disorders. nih.gov In the context of pulmonary fibrosis, endothelin-1 (B181129) (ET-1) can induce fibrosis through the activation of FAK. researchgate.net Given its central role in fibrogenesis, FAK has emerged as an attractive therapeutic target for a range of fibrotic diseases. nih.govnih.gov

Preclinical evidence indicates that Focal Adhesion Kinase plays a significant role in bone metabolism and the pathogenesis of bone diseases such as osteoporosis. FAK is involved in the regulation of osteoblast function, the cells responsible for bone formation.

Studies have shown that FAK is important for osteoblast progenitor cell proliferation and differentiation. nih.gov Mice with a targeted deletion of FAK in osterix-expressing cells, which are committed osteoblast precursors, exhibit decreased osteoblast numbers, low bone mass, and increased bone marrow adiposity. nih.gov This phenotype is attributed to reduced proliferation and impaired osteogenic differentiation of bone marrow stromal cells, which is linked to a downregulation of the Wnt/β-catenin signaling pathway. nih.govmdpi.com

FAK also functions as a key molecule in osteoblast mechanotransduction, the process by which bone cells sense and respond to mechanical stimuli. plos.org While in vitro studies have demonstrated that FAK is crucial for mechanically-induced signaling in osteoblasts, its requirement for load-induced bone formation in vivo appears to be more complex, possibly due to compensatory mechanisms. plos.org The kinase is implicated in signaling pathways that are activated by mechanical forces, which are essential for maintaining bone mass and strength. Disruption of FAK signaling in osteoblasts in vitro leads to reduced responses to fluid flow, a model for mechanical stimulation. plos.org

Focal Adhesion Kinase and its related kinase, Pyk2, are highly expressed in the nervous system and play crucial roles in both its development and in the pathophysiology of neurological disorders. imrpress.comimrpress.com

During brain development, FAK is involved in critical processes such as axon guidance and neuronal motility. imrpress.comnih.gov It acts as a key intracellular component that coordinates cytoskeletal rearrangements in response to extracellular cues, which is essential for establishing the precise architecture of neuronal networks. nih.gov

In the context of neurodegenerative diseases, aberrant activation of FAK signaling has been implicated in the pathology of Alzheimer's disease. uconn.edu Studies have shown that fibrillar amyloid-β (Aβ), a key component of the amyloid plaques found in Alzheimer's brains, can activate FAK. jneurosci.org In the Alzheimer's disease brain, activated FAK and other focal adhesion proteins are found in dystrophic neurites surrounding Aβ plaques, where they colocalize with hyperphosphorylated tau. jneurosci.org This suggests that the abnormal activation of focal adhesion signaling by Aβ may contribute to neuronal dystrophy and synaptic loss, representing a form of maladaptive neuronal plasticity. uconn.edujneurosci.org

The distinct expression patterns and activation stimuli of FAK and Pyk2 suggest they may have both overlapping and unique functions in the nervous system. imrpress.com While FAK is often associated with integrin and growth factor receptor signaling, Pyk2 can be activated by stimuli that increase intracellular calcium levels and by G-protein coupled receptors. imrpress.com

Preclinical models of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease, have highlighted the involvement of Focal Adhesion Kinase (FAK) family kinases in the disease's pathogenesis. nih.govfrontiersin.orgglobalresearchonline.netmdbneuro.com RA is characterized by synovial inflammation and hyperplasia, leading to the destruction of cartilage and bone. nih.gov

FAK and its homolog Pyk2 are key mediators of signaling pathways that are important in several processes central to RA, including cell adhesion, osteoclast pathology, and angiogenesis. nih.gov In RA synovial tissue, which is the primary site of inflammation, there is evidence of phosphorylation and activation of FAK and Pyk2, as well as their downstream signaling molecules. nih.gov

The activation of FAK signaling pathways may be crucial for the migration of fibroblasts, macrophages, and endothelial cells into the synovial tissue, all of which contribute to the inflammation and proliferation characteristic of RA. nih.gov For instance, VEGF-mediated endothelial cell migration, a process involved in the formation of new blood vessels (angiogenesis) that sustains the inflamed synovium, occurs through FAK phosphorylation. nih.gov Furthermore, FAK can influence the inflammatory response in other contexts. For example, in a model of skin fibrosis, FAK mechanotransduction was shown to induce fibrosis via inflammatory chemokine pathways. nih.gov

Advanced Research Methodologies for Studying Fak

Biochemical and Biophysical Techniques

In-depth understanding of FAK's enzymatic activity, its regulation via phosphorylation, its interactions with other proteins, and its three-dimensional structure is fundamental to elucidating its biological roles. To this end, a variety of biochemical and biophysical techniques are utilized.

Enzyme kinetic studies are crucial for characterizing the catalytic activity of FAK and understanding how this activity is regulated. These analyses provide quantitative measures of the kinase's efficiency and its affinity for substrates and inhibitors.

Steady-State Kinetics: This classical approach is used to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For FAK, steady-state analysis involves measuring the rate of phosphate (B84403) transfer from ATP to a model substrate under conditions where the enzyme concentration is much lower than the substrate concentration. While specific kinetic parameters for FAK can vary depending on the substrate and reaction conditions, these studies are fundamental for comparing the activity of wild-type FAK to its mutants or for assessing the potency of potential inhibitors.

Positional Isotope Exchange (PIX): PIX is a more specialized technique used to investigate the mechanism of enzymatic reactions, particularly the order of substrate binding and product release. While less commonly reported for FAK in readily available literature, PIX could be employed to probe the details of the phosphotransfer reaction catalyzed by the FAK kinase domain. This method can distinguish between different kinetic mechanisms, such as random or ordered binding of ATP and the substrate peptide.

The activity of FAK is intrinsically linked to its phosphorylation state. Assays that specifically detect and quantify the phosphorylation of FAK itself (autophosphorylation) or its substrates are therefore central to studying its function. thermofisher.com

A common method for assessing FAK phosphorylation is through the use of phosphorylation-specific antibodies. These antibodies are designed to recognize FAK only when it is phosphorylated at a specific tyrosine or serine residue. thermofisher.com A key autophosphorylation site in FAK is Tyrosine 397 (Tyr397). d-nb.info Phosphorylation at this site creates a binding site for SH2 domain-containing proteins, such as Src family kinases. mdpi.com

Cellular phosphorylation assays can be performed using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). reactionbiology.comthermofisher.com In a typical sandwich ELISA for phosphorylated FAK, a capture antibody specific for total FAK is coated on a microplate well. Cell lysates are then added, and any FAK present is captured. A second detection antibody, which is specific for a phosphorylated residue (e.g., pY397) and is linked to an enzyme, is then used to quantify the amount of phosphorylated FAK. thermofisher.com

Assay TypePrincipleTypical ReadoutApplication for FAK
Western Blot Separation of proteins by size, followed by detection with phospho-specific antibodies. rndsystems.comBand intensity on a membrane.Detecting changes in FAK phosphorylation at specific sites in response to stimuli.
ELISA Capture of FAK protein and detection with a phospho-specific antibody in a microplate format. reactionbiology.comrndsystems.comColorimetric or fluorometric signal. rndsystems.comQuantifying the levels of phosphorylated FAK in cell lysates. reactionbiology.com
In Vitro Kinase Assay Incubation of purified FAK with a substrate and ATP, followed by detection of substrate phosphorylation. nih.govRadioactivity, fluorescence, or antibody-based detection.Measuring the intrinsic catalytic activity of FAK and the effect of inhibitors.

FAK functions as a scaffold, bringing together various signaling molecules at focal adhesions. aacrjournals.org Identifying and characterizing its interaction partners is crucial for understanding its role in cellular signaling networks.

Co-immunoprecipitation (Co-IP): This is a widely used technique to study protein-protein interactions in their cellular context. nih.gov In a Co-IP experiment, an antibody targeting FAK is used to pull down FAK from a cell lysate. Any proteins that are bound to FAK will be pulled down as well and can be identified by Western blotting or mass spectrometry. nih.govresearchgate.net For instance, Co-IP has been used to demonstrate the interaction between FAK and proteins like p53, c-Src, and Hic-5. researchgate.netnih.govresearchgate.netnih.gov

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for studying protein-protein interactions in living cells. nih.govyoutube.com It relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. youtube.com By genetically fusing FAK to one fluorescent protein and a potential interacting partner to another, the occurrence of FRET can indicate a direct interaction between the two proteins in their native cellular environment. nih.gov FRET-based biosensors have been developed to visualize FAK activity and its interactions with other proteins at subcellular locations. nih.govresearchgate.net

TechniquePrincipleAdvantagesDisadvantages
Co-immunoprecipitation An antibody to a target protein is used to pull down the protein and its binding partners from a cell lysate. nih.govIdentifies interactions in a cellular context; can be used to discover novel interactors. nih.govMay not distinguish between direct and indirect interactions; potential for false positives.
Yeast Two-Hybrid A genetic method in yeast used to screen for protein-protein interactions.High-throughput screening of libraries to identify novel interactors.Interactions occur in a non-native (yeast nucleus) environment; high rate of false positives.
FRET Non-radiative energy transfer between two fluorescent molecules in close proximity. youtube.comAllows for the study of interactions in living cells with high spatiotemporal resolution. nih.govnih.govRequires careful selection of fluorophores and can be technically challenging to implement and interpret. microscopyu.com

Determining the three-dimensional structure of FAK is essential for understanding its mechanism of action and for designing targeted therapies. Several high-resolution structural biology techniques have been applied to FAK and its domains.

X-ray Crystallography: This technique has been instrumental in revealing the atomic-level structure of different domains of FAK, including the FERM, kinase, and FAT domains. biologists.comnih.govrcsb.orgrcsb.org Crystallography has provided insights into the autoinhibited state of FAK, where the FERM domain directly interacts with the kinase domain, blocking its activity. nih.gov The resolution of FAK crystal structures can be as high as 1.60 Å. rcsb.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structure of large protein complexes and proteins in different conformational states. nih.govnih.gov It has been used to visualize the structural changes that occur when FAK binds to lipid membranes, providing a model for its activation at focal adhesions. nih.govembopress.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of proteins in solution. nih.gov It has been particularly useful for studying the structure and dynamics of smaller domains of FAK, such as the FAT domain, and its interactions with binding partners like paxillin (B1203293). nih.gov

MethodInformation ProvidedResolutionKey FAK Findings
X-ray Crystallography High-resolution 3D atomic structure of proteins in a crystalline state. nih.govTypically 1.5-3.5 Å. rcsb.orgrcsb.orgRevealed the autoinhibited conformation and the structure of individual domains. nih.gov
Cryo-EM 3D structure of proteins and complexes in a vitrified state, allowing for the study of different conformations. youtube.comNear-atomic resolution.Visualized the oligomeric assembly of FAK on lipid membranes and the conformational changes upon activation. biologists.comnih.gov
NMR Spectroscopy 3D structure and dynamics of proteins in solution.Atomic resolution for smaller proteins/domains.Determined the solution structure of the FAT domain and mapped its interaction with paxillin. nih.gov
SAXS Overall shape, size, and conformational changes of proteins in solution.Low resolution.Can provide insights into the global conformational changes of FAK upon activation.

Cell Biology Approaches

While biochemical and biophysical techniques provide detailed information about the FAK molecule itself, cell biology approaches are essential for understanding its function in the complex environment of a living cell.

Live-cell imaging allows researchers to visualize the dynamic behavior of FAK in real-time, providing insights into its recruitment to focal adhesions, its turnover, and its role in processes like cell migration.

Fluorescently tagging FAK with proteins like Green Fluorescent Protein (GFP) enables the tracking of its localization and dynamics within living cells. escholarship.orgresearchgate.net Dual-color imaging, where FAK and another focal adhesion protein (e.g., paxillin) are tagged with different colored fluorescent proteins, has been used to study the spatiotemporal relationship of their assembly at focal adhesions. escholarship.orgresearchgate.net These studies have shown that FAK is recruited to nascent focal adhesions before paxillin during cell protrusion. escholarship.orgresearchgate.net

Furthermore, advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) combined with FAK biosensors can be used to monitor the real-time phosphorylation activity of FAK in single living cells with high spatiotemporal resolution. nih.govrsc.org This provides a powerful tool to study how FAK signaling is regulated in response to various extracellular cues. nih.govrsc.org Multi-color live-cell imaging has also been employed to simultaneously visualize the dynamics of FAK along with other focal adhesion proteins like zyxin, vinculin, and paxillin in response to changes in actomyosin (B1167339) contractility. researchgate.net

TechniquePrincipleInformation Gained about FAK
Fluorescent Protein Tagging Genetically fusing a fluorescent protein (e.g., GFP) to FAK.Real-time visualization of FAK localization, trafficking, and turnover in living cells.
Dual-Color Imaging Simultaneously imaging FAK and another protein tagged with different colored fluorescent proteins.Spatiotemporal relationship of FAK assembly at focal adhesions relative to other proteins like paxillin. escholarship.orgresearchgate.net
FLIM-FRET Measuring the change in fluorescence lifetime of a donor fluorophore due to FRET.Real-time monitoring of FAK phosphorylation and conformational changes in living cells. nih.gov
Multi-Color Live Imaging Simultaneous imaging of multiple fluorescently tagged focal adhesion proteins. researchgate.netComparative dynamic response of FAK and other proteins to cellular perturbations. researchgate.net

Traction Force Microscopy for Mechanosensing Studies

Traction Force Microscopy (TFM) is a powerful technique used to quantify the contractile forces exerted by cells on their surrounding substrate. This methodology has been instrumental in elucidating the role of Focal Adhesion Kinase (FAK) in mechanosensing, the process by which cells perceive and respond to mechanical stimuli from their environment. The technique typically involves culturing cells on a flexible substrate, such as polyacrylamide hydrogels, embedded with fluorescent beads. As cells adhere and exert forces, they deform the substrate, causing displacement of the beads. By tracking this displacement and knowing the mechanical properties of the substrate, a map of the traction forces can be calculated.

Research utilizing TFM has demonstrated a direct correlation between FAK activity and the magnitude of traction forces generated by cells. Studies have shown that cells with normal FAK expression exert stronger traction forces on stiffer substrates, a key aspect of mechanosensing. mdpi.com In contrast, cells where FAK has been knocked out or inhibited exhibit a diminished ability to generate these forces and a reduced sensitivity to substrate stiffness. mdpi.com For instance, FAK-null fibroblasts show a significant decrease in migration speed and directional persistence, and they fail to reorient their movement in response to applied mechanical forces. mdpi.comresearchgate.net

These findings suggest that FAK is a critical component of the molecular machinery that allows cells to probe the mechanical properties of their environment and generate appropriate contractile responses. The data generated from TFM experiments provides quantitative insights into how FAK-mediated signaling pathways are translated into physical forces that drive cell migration and tissue organization.

Cell TypeConditionSubstrate Stiffness (Young's Modulus)Average Total Traction Force (dynes)Key Finding
FibroblastsWild-Type FAKStiffSignificantly higher than on soft substratesFAK is required for cells to generate stronger forces on stiffer substrates. mdpi.com
FibroblastsWild-Type FAKSoftSignificantly lower than on stiff substratesDemonstrates the ability of FAK-expressing cells to adapt their force generation to substrate mechanics. mdpi.com
FibroblastsFAK-NullStiffNo significant difference compared to soft substratesFAK-null cells are insensitive to changes in substrate stiffness. mdpi.com
FibroblastsFAK-NullSoftNo significant difference compared to stiff substratesHighlights the role of FAK in mechanosensing. mdpi.com
FibroblastsY397F FAK MutantStiffSignificantly larger than on soft substratesPhosphorylation at Tyr-397 is not required for the response to substrate flexibility. mdpi.comresearchgate.net

siRNA/shRNA-Mediated Gene Silencing

siRNA (small interfering RNA) and shRNA (short hairpin RNA) are powerful tools for reverse genetics, allowing for the specific knockdown of gene expression at the post-transcriptional level. These techniques have been widely employed to investigate the function of FAK in various cellular processes. Both siRNA and shRNA operate through the RNA interference (RNAi) pathway, where a short double-stranded RNA molecule complementary to the target mRNA leads to its degradation and a subsequent reduction in protein expression. nih.gov siRNAs are typically transiently transfected into cells for short-term studies, while shRNAs can be delivered via viral vectors to create stable cell lines with long-term gene silencing. nih.gov

Studies using siRNA/shRNA-mediated silencing of FAK have provided significant insights into its roles in cell proliferation, adhesion, and migration. For example, the treatment of highly invasive human prostate cancer cells and mouse breast cancer cells with shRNA targeting FAK resulted in a significant decrease in FAK protein expression. nih.gov This knockdown was shown to inhibit cell adhesion to fibronectin and laminin-coated surfaces, reduce cell migration in haptotactic assays, and decrease in vitro cell proliferation. nih.gov Furthermore, in vivo studies using mouse models demonstrated that the suppression of FAK expression via shRNA could inhibit tumor growth. nih.gov

These findings underscore the critical role of FAK in cancer progression and validate it as a potential therapeutic target. The ability to specifically reduce FAK levels using RNAi has allowed researchers to dissect its contribution to various signaling pathways and cellular behaviors.

Cell LineRNAi ToolTargetObserved Effect on FAK ExpressionPhenotypic Outcome
HeLa, HT1080shRNA plasmid libraryFAKSubstantial suppressionInhibition of cell proliferation, adhesion, and migration. nih.gov
PC3M (prostate cancer)shRNA clones #40 & #42FAKDecreased protein expressionInhibited cell adhesion on fibronectin/laminin, reduced cell migration, and inhibited cell proliferation. nih.gov
4T1 (breast cancer)siRNAs based on shRNA #40 & #42FAKDecreased protein expressionInhibited cell adhesion, migration, and proliferation in vitro; suppressed tumor growth in vivo. nih.gov
MCF-7 (breast cancer)FAKsiRNA #1 and #2FAKEfficiently decreased expressionCaused cell rounding and decreased cell growth in vitro. researchgate.net

CRISPR/Cas9-Mediated Gene Editing

The CRISPR/Cas9 system has revolutionized the field of genetics by providing a highly efficient and precise method for genome editing. This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to introduce insertions, deletions (indels), or specific nucleotide changes, effectively knocking out or modifying the target gene.

The application of CRISPR/Cas9 to study FAK has enabled the creation of FAK-knockout cell lines with a complete and permanent loss of FAK expression. This approach offers an advantage over transient knockdown methods like siRNA, as it eliminates any residual protein expression and allows for the study of long-term consequences of FAK ablation. For example, FAK-knockout gastric cancer cell lines (MKN45) have been successfully generated using CRISPR/Cas9. columbia.edu The resulting clones, confirmed to have indel mutations and abolished FAK expression, provided a clean genetic background to investigate the role of FAK in tumor progression. columbia.edu

Studies using these FAK-knockout cells have provided critical insights into FAK's role in various cancers. For instance, the absence of FAK has been shown to inhibit the proliferation, colony formation, and migration of human ovarian cancer cells. columbia.edu Furthermore, in vivo experiments using nude mice demonstrated that DCAF13 deficiency, which influences the FAK signaling pathway, inhibited tumor proliferation. columbia.edu These findings, made possible by the precision of CRISPR/Cas9, solidify the importance of FAK in cancer biology and highlight its potential as a therapeutic target.

Cell LineCRISPR/Cas9 ApproachTargeted ExonVerification MethodOutcome
MKN45 (gastric cancer)pX330 plasmid with FAK-specific sgRNAsExon 1DNA sequencing, Surveyor assay, Western blotSuccessful generation of FAK-knockout cell lines with suppressed or abolished FAK expression. columbia.edu
Human Ovarian Cancer CellsCRISPR/Cas9-mediated knockout of DCAF13 (influences FAK pathway)Not specifiedNot specifiedInhibited proliferation, colony formation, and migration. columbia.edu

Overexpression of Wild-Type and Dominant-Negative FAK Mutants

The overexpression of wild-type and mutant forms of a protein is a classic molecular biology technique used to study its function. In the context of FAK, overexpressing the wild-type protein can amplify its signaling output, while overexpressing a dominant-negative mutant can inhibit the function of the endogenous protein. A dominant-negative mutant is a version of the protein that is catalytically inactive or unable to interact with downstream effectors but can still compete with the wild-type protein for upstream activators or binding partners.

Studies involving the overexpression of wild-type FAK in cancer cells have shown that increased FAK levels can enhance tumorigenesis. researchgate.net For example, overexpression of FAK in MCF-7 breast cancer cells led to increased expression of cyclin D1, a protein involved in cell cycle progression. researchgate.net Conversely, the overexpression of a dominant-negative FAK mutant, such as the C-terminal domain of FAK (FAK-CD, analogous to FRNK), has been shown to induce cell rounding, detachment, and apoptosis in breast and colon cancer cells. researchgate.net This is because FAK-CD can displace endogenous FAK from focal adhesions, thereby disrupting its signaling functions.

Another commonly used dominant-negative mutant is one with a point mutation at a key tyrosine residue, such as Y397F. This mutation prevents the autophosphorylation of FAK, which is a critical step in its activation and the recruitment of Src family kinases. Cells expressing the Y397F FAK mutant exhibit defects in migration patterns and force-induced reorientation, similar to FAK-null cells. mdpi.comresearchgate.net These overexpression studies have been crucial in dissecting the specific domains and phosphorylation sites of FAK that are essential for its various functions.

ConstructCell LineMethod of ExpressionKey Findings
Wild-Type FAKMCF-7 (breast cancer)Doxycycline-inducibleIncreased expression of cyclin D1, consistent with increased tumorigenesis. researchgate.net
FAK-CD (Dominant-Negative)MCF-7 (breast cancer)Doxycycline-inducibleDisplacement of FAK from focal adhesions, induced cell rounding. researchgate.net
Y397F FAK (Dominant-Negative)FAK-null fibroblastsTransfectionDefects in migration pattern and force-induced reorientation, similar to FAK-null cells. mdpi.comresearchgate.net
Wild-Type FAKNeuro-2aTransfectionExpression detected in the cytoplasm. pnas.org
FAK-DN (Phe925)Neuro-2aTransfectionExpression detected in the cytoplasm. pnas.org

Computational and In Silico Modeling

Molecular Dynamics Simulations of FAK Conformation and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed insights into the conformational dynamics of proteins and their interactions with other molecules. This approach has been instrumental in understanding the structure-function relationship of FAK.

MD simulations of FAK have been used to investigate its autoinhibited conformation, where the FERM domain interacts with the kinase domain to block its activity. These simulations have revealed that the interaction between the FERM and kinase domains is mechanically shielded, and that force-induced rupture of this interaction is a key step in FAK activation. nih.gov Furthermore, simulations have shown that upon binding to PIP2-containing membranes, the autoinhibited FAK protein can rotate into a membrane-bound state where both the FERM and kinase domains lie flat on the membrane. nih.gov

Atomistic MD simulations have also been employed to study the binding of small molecule inhibitors to the ATP-binding site of the FAK kinase domain. nih.govsemanticscholar.org These simulations can predict the binding poses of inhibitors and identify key residues involved in the interaction. For example, simulations of the inhibitor VS-4718 bound to FAK have shown that the aminopyrimidine group of the inhibitor forms hydrogen bonds with the hinge loop of the kinase domain, while other residues form hydrophobic interactions. nih.govsemanticscholar.org This level of detail is invaluable for the rational design and optimization of FAK inhibitors.

Simulation SystemSimulation TimeKey Findings
Autoinhibited FAK on a PIP2 membraneNot specifiedAfter membrane binding via the FERM domain, the protein rotates into a state where both FERM and kinase domains lie flat on the membrane. nih.gov
Stretching of the FAK moleculeNot specifiedForce can cause the release of C-terminal FERM residues, potentially liberating a site for new interactions. nih.gov
VS-4718 inhibitor bound to FAK500 nsThe T-loop of the kinase domain adopts an induced-fit conformation in the presence of the inhibitor. nih.govsemanticscholar.orgnih.gov
VS-4718 inhibitor bound to FAKNot specifiedIdentified key hydrogen bonding and hydrophobic interactions between the inhibitor and the FAK kinase domain. nih.govsemanticscholar.org

Kinetic Modeling of FAK Signaling Networks

Kinetic modeling is a mathematical approach used to simulate and analyze the dynamic behavior of complex biological systems, such as signaling networks. By representing the components of a network (e.g., proteins, enzymes, and small molecules) and their interactions as a set of differential equations, kinetic models can predict how the concentrations of these components change over time in response to various stimuli.

While a comprehensive kinetic model of the entire FAK signaling network is a complex undertaking, modeling efforts have focused on specific aspects of FAK signaling to gain a deeper understanding of its regulation and function. For instance, kinetic models have been used to investigate the interplay between FAK and integrin activation. These models can incorporate parameters such as binding and unbinding rates, phosphorylation and dephosphorylation rates, and protein concentrations to simulate the dynamics of focal adhesion formation and signaling.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.meslideshare.net In the context of Focal Adhesion Kinase (FAK), QSAR studies are instrumental in the rational design and optimization of FAK inhibitors. tandfonline.comtandfonline.com The fundamental principle of QSAR is that the biological effect of a molecule is intrinsically linked to its structural attributes. fiveable.me By quantifying these structural features, known as molecular descriptors, and correlating them with inhibitory activity, QSAR models can predict the potency of novel, unsynthesized compounds. fiveable.meslideshare.net

The development of a QSAR model for FAK inhibitors typically involves several key stages. Initially, a dataset of molecules with known FAK inhibitory activities is compiled. Subsequently, a wide array of molecular descriptors, encompassing topological, geometric, electronic, and hydrophobic properties, are calculated for each compound. Through statistical methods such as multiple linear regression or more advanced machine learning algorithms, a mathematical equation is derived that best describes the relationship between a subset of these descriptors and the observed biological activity. fiveable.me

Several studies have successfully applied QSAR methodologies to the discovery of FAK inhibitors. For instance, both 2D and 3D-QSAR models have been developed. A notable 3D-QSAR approach, Topomer Comparative Molecular Field Analysis (Topomer CoMFA), has been utilized to create models with significant predictive power, as indicated by high cross-validated correlation coefficient (q²) and non-cross-validated correlation coefficient (r²) values. tandfonline.com Another approach, Holographic QSAR (HQSAR), has also yielded robust models for predicting the anti-tumor activity of FAK inhibitors. tandfonline.com These models not only serve as a screening tool for virtual libraries of compounds but also provide valuable insights into the key structural features that govern inhibitory potency, thereby guiding the design of more effective FAK-targeting therapeutics. tandfonline.comtandfonline.com

QSAR Model TypeKey Statistical ParametersApplication in FAK Research
Topomer CoMFA q² = 0.715, r² = 0.984 tandfonline.comExploration of the relationship between inhibitory activity and molecular structure of FAK inhibitors. tandfonline.com
HQSAR q² = 0.707, r² = 0.899 tandfonline.comDevelopment of a predictive model for the anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives targeting FAK. tandfonline.com
CoMFA q² = 0.617, r² = 0.932 tandfonline.comInvestigation of the structure-activity relationship of a series of FAK inhibitors to guide the design of novel compounds. tandfonline.com
CoMSIA q² = 0.679, r² = 0.954 tandfonline.comSimilar to CoMFA, this model provides insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influencing FAK inhibition. tandfonline.com

Molecular Docking for Ligand-FAK Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of FAK, molecular docking is extensively used to simulate the interaction between small molecule inhibitors and the ATP-binding pocket of the FAK kinase domain. tandfonline.comtandfonline.com This method provides critical insights into the binding mode, affinity, and specificity of potential inhibitors, thereby facilitating the drug discovery process. nih.govbohrium.com

The process of molecular docking involves the prediction of the ligand conformation and its orientation within the active site of the FAK protein. nih.gov This is achieved through scoring functions that estimate the binding free energy of the protein-ligand complex. The results of molecular docking studies can reveal key amino acid residues in the FAK active site that are crucial for inhibitor binding. tandfonline.com For instance, studies have shown that inhibitors can form hydrogen bonds and other favorable interactions with residues such as Cys502, Gly505, and Asp564 in the hinge region of the FAK kinase domain. tandfonline.com

The insights gained from molecular docking are invaluable for structure-based drug design. By understanding the binding mechanism of known inhibitors, medicinal chemists can design novel compounds with improved potency and selectivity. tandfonline.comtandfonline.com For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a new inhibitor can be designed with a hydrophobic moiety that can favorably occupy this space, potentially leading to a stronger binding affinity. Molecular docking is often used in conjunction with other computational methods, such as molecular dynamics simulations, to further refine the predicted binding poses and to assess the stability of the ligand-FAK complex over time. tandfonline.comtandfonline.com

FAK InhibitorPredicted Binding Affinity (kcal/mol)Key Interacting Residues in FAK Active Site
VS-4718 -8.74 to -10.11 nih.govNot explicitly detailed in the search results.
Compound 7a Not explicitly detailed in the search results.Not explicitly detailed in the search results.
Compound 7c Not explicitly detailed in the search results.Not explicitly detailed in the search results.

Pre-clinical Animal Models

Constitutive and Conditional FAK Knockout Models

The study of FAK function in vivo has been greatly advanced through the development of genetically engineered mouse models. tessresearch.org A constitutive knockout mouse, where the FAK gene is permanently inactivated in every cell of the organism, has been generated. genoway.com However, the complete absence of FAK results in early embryonic lethality, highlighting its critical role in development. molbiolcell.orgaacrjournals.org This lethality precludes the study of FAK's role in adult physiology and disease. nih.gov

To overcome the limitations of constitutive knockout models, conditional knockout mice have been developed. nih.gov These models allow for the deletion of the FAK gene in a tissue-specific or time-dependent manner. tessresearch.orgnih.gov This is typically achieved using the Cre-LoxP recombination system, where the FAK gene is flanked by loxP sites ("floxed") and Cre recombinase is expressed under the control of a tissue-specific or inducible promoter. nih.govaacrjournals.org For example, crossing FAK-floxed mice with mice expressing Cre under the control of an endothelial cell-specific promoter allows for the study of FAK's role in angiogenesis. aacrjournals.org Similarly, inducible systems, such as the tamoxifen-inducible Cre-ER T2 system, enable the deletion of FAK at a specific time point in adult mice, bypassing developmental defects. aacrjournals.orgnih.gov

In addition to knockout models, "knock-in" models have also been created where the wild-type FAK gene is replaced with a mutated version, such as a kinase-dead (KD) FAK. aacrjournals.org These models are particularly useful for dissecting the kinase-dependent versus kinase-independent (scaffolding) functions of FAK. nih.gov Studies using these various knockout and knock-in models have been instrumental in elucidating the diverse roles of FAK in processes such as cell migration, survival, and tumor progression. molbiolcell.orgnih.gov

Mouse ModelPhenotypeResearch Application
Constitutive FAK Knockout Embryonic lethality molbiolcell.orgaacrjournals.orgDemonstrates the essential role of FAK in embryonic development.
Conditional Endothelial Cell-Specific FAK Knockout Impaired angiogenesis, vascular defects aacrjournals.orgnih.govElucidates the role of FAK in blood vessel formation and function.
Conditional Intestinal Epithelium FAK Knockout Dispensable for normal homeostasis but required for regeneration after injury nih.govInvestigates the function of FAK in intestinal tissue maintenance and repair.
FAK Kinase-Dead (KD) Knock-in Embryonic lethality in homozygous mice aacrjournals.orgDistinguishes between the kinase-dependent and scaffolding functions of FAK.

Xenograft and Syngeneic Tumor Models

Preclinical cancer research heavily relies on animal models to evaluate the efficacy of novel therapeutic strategies targeting FAK. Two commonly used models are xenografts and syngeneic tumor models. reactionbiology.comcrownbio.com

Xenograft models involve the transplantation of human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice. meliordiscovery.comnih.gov The absence of a functional immune system in these mice prevents the rejection of the human tumor cells. meliordiscovery.com Subcutaneous xenograft models, where tumor cells are injected under the skin, are widely used due to their simplicity and ease of monitoring tumor growth. nih.gov These models have been instrumental in assessing the in vivo efficacy of FAK inhibitors. springermedizin.de By treating tumor-bearing mice with a FAK inhibitor and monitoring tumor volume over time, researchers can determine the anti-tumor activity of the compound. springermedizin.de Orthotopic xenograft models, where tumor cells are implanted into the organ of origin, can provide a more clinically relevant tumor microenvironment. reactionbiology.com

Syngeneic tumor models, in contrast, utilize mouse tumor cell lines that are implanted into immunocompetent mice of the same inbred strain. crownbio.comtaconic.com A key advantage of syngeneic models is the presence of a fully functional immune system, which allows for the investigation of the interplay between FAK, the tumor, and the host immune response. taconic.comfrontiersin.org This is particularly relevant for studying immunotherapies and understanding how FAK inhibition may modulate the tumor immune microenvironment. nih.govcrownbio.com Different syngeneic tumor models, such as those using B16 melanoma or 4T1 breast cancer cells, can exhibit distinct tumor microenvironments, providing a range of systems to study the context-dependent effects of FAK-targeted therapies. crownbio.comnih.gov

Model TypeDescriptionAdvantagesLimitations
Xenograft (Cell Line-Derived) Human tumor cells are implanted into immunodeficient mice. meliordiscovery.comHigh reproducibility; allows for the study of human-specific tumor biology.Lack of a functional immune system; may not fully recapitulate the human tumor microenvironment. frontiersin.org
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are implanted into immunodeficient mice. nih.govPreserves the heterogeneity and architecture of the original human tumor. nih.govHuman stromal components are often replaced by mouse stroma over time. nih.gov
Syngeneic Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. crownbio.comIntact immune system allows for the study of tumor-immune interactions. taconic.comfrontiersin.orgThe tumor is of murine origin, which may not fully reflect the complexity of human cancers.

Pre Clinical Strategies for Therapeutic Intervention Targeting Fak

Strategies to Target FAK's Kinase-Independent Scaffolding Functions

Beyond its catalytic activity, FAK functions as a crucial scaffold, facilitating protein-protein interactions that are vital for signal transduction. musechem.comnih.gov These scaffolding functions are not effectively targeted by kinase inhibitors. musechem.commdpi.com Therefore, strategies aimed at disrupting these interactions represent a distinct and complementary therapeutic approach. nih.gov

This strategy focuses on developing small molecules that inhibit specific protein-protein interactions involving FAK's FERM (N-terminal) or FAT (C-terminal) domains. nih.govnih.gov By blocking the binding of FAK to its partners, these inhibitors can disrupt signaling complexes and inhibit tumor cell viability and growth. nih.gov For example, the inhibitor Y15 was developed to directly inhibit FAK autophosphorylation at the Tyr397 site, a critical step for recruiting other signaling proteins. nih.gov Preclinical studies showed that Y15 was more effective at reducing cancer cell viability across numerous cell lines compared to ATP-competitive inhibitors. ascopubs.org

Compound/StrategyTargeted InteractionPreclinical EffectReference
Y15Inhibits FAK autophosphorylation at Tyr397Enhanced cell detachment in thyroid cancer cells and induced apoptosis in colon and breast cancer cells. More potent against cancer cells than kinase inhibitors. nih.govascopubs.org
C4 (Chloropyramine)FAK-VEGFR-3 interactionInhibits angiogenesis. nih.govmdpi.com
INT2-31FAK-IGFR1 and FAK-c-Met interactionsInhibits AKT signaling. nih.gov
R2FAK-p53 interactionActivates p53 signaling. nih.gov

Combination Therapeutic Approaches (Pre-clinical Rationale)

Preclinical and clinical studies have revealed that FAK inhibitors often have modest efficacy when used as single agents. nih.goved.ac.uk This has prompted extensive investigation into combination therapies, where FAK inhibitors are used to augment the effects of other anticancer treatments. frontiersin.orgtandfonline.com FAK is a critical signaling hub through which cancer cells can buffer stress and develop resistance to chemo-, radio-, and targeted therapies. nih.goved.ac.uk Therefore, combining FAK inhibition with these modalities is a rational strategy to overcome resistance and enhance therapeutic efficacy. ed.ac.uk

With Chemotherapy: In preclinical models of ovarian cancer, combining the FAK inhibitor Defactinib with paclitaxel (B517696) resulted in significantly reduced cell proliferation and increased apoptosis compared to either agent alone. researchgate.netmdpi.com

With Targeted Therapy: In preclinical models of melanoma and colorectal cancer with BRAF mutations, treatment with RAF or MEK inhibitors was found to induce a rapid activation of FAK. nih.gov Combining a FAK inhibitor with a RAF/MEK inhibitor (e.g., VS-6766) is a rational approach to counteract this resistance mechanism, a concept being explored in KRAS-mutant lung cancer. frontiersin.org

With Immunotherapy: FAK plays a role in creating an immunosuppressive tumor microenvironment. nih.govscientificarchives.com Preclinical studies have shown that FAK inhibition can enhance the response to immune checkpoint inhibitors (ICIs) by remodeling the tumor stroma and improving immune cell infiltration and function. scientificarchives.com

With Antibody-Drug Conjugates (ADCs): FAK activation in cancer-associated fibroblasts contributes to a dense fibrotic stroma that can act as a physical barrier to drug delivery. hub-xchange.com Preclinical research has shown that combining a FAK inhibitor with an ADC can remodel this stroma, leading to increased tumor uptake of the ADC and more durable tumor regression. hub-xchange.com

Emerging Modalities: FAK Degraders (e.g., PROTACs)

A novel and powerful strategy for targeting FAK is the use of Proteolysis-Targeting Chimeras (PROTACs). musechem.com PROTACs are bifunctional molecules that link a target protein binder to an E3 ubiquitin ligase ligand. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. musechem.comnih.gov

The key advantage of FAK-targeting PROTACs is their ability to eliminate the entire FAK protein, thereby simultaneously ablating both its kinase-dependent and kinase-independent scaffolding functions. musechem.comnih.gov This offers a more complete shutdown of FAK signaling compared to kinase inhibitors alone. musechem.com Several FAK PROTACs have been developed and have shown promising preclinical activity.

PROTAC-3: One of the first reported FAK degraders, it showed efficient FAK degradation and anti-invasive ability in triple-negative breast cancer cells with better selectivity than defactinib. musechem.com

A13: A PROTAC based on the FAK inhibitor PF-562271, A13 exhibited potent FAK degradation (85% degradation at 10 nM) and demonstrated better antiproliferative and anti-invasion activity in A549 lung cancer cells compared to the parent inhibitor. nih.gov

BSJ-04-146: A highly selective, structure-guided FAK degrader that achieves rapid, potent, and durable FAK degradation in cancer cells and in vivo. researchgate.netnih.gov Compared to kinase inhibition, degradation with BSJ-04-146 showed markedly improved activity on downstream signaling, cell viability, and migration. researchgate.netnih.gov

Rational Design of FAK-Targeting Agents

The development of FAK-targeting agents has been heavily influenced by rational, structure-based design approaches. nih.gov The availability of crystallographic structures of the FAK kinase domain complexed with various inhibitors has provided a detailed roadmap for optimizing inhibitor binding and selectivity. nih.gov

For ATP-competitive inhibitors, a common strategy involves using a scaffold like 2,4-diaminopyrimidine, which mimics the adenine (B156593) ring of ATP. nih.govrsc.org This core structure typically forms key hydrogen bonds with the hinge region of the kinase (e.g., Cys502). nih.gov Structure-activity relationship (SAR) studies then guide the modification of substituents on this scaffold to enhance potency and selectivity by exploiting other interactions within the ATP-binding pocket. researchgate.netmdpi.com For example, fragment-based drug design has been used to develop phosphamide-containing diphenylpyrimidine analogs with potent FAK inhibitory activity. nih.gov

The design of allosteric modulators and scaffold inhibitors relies on understanding the topology of different domains of FAK and their interaction interfaces. nih.govnih.gov For instance, the discovery of the pyrazolo[4,3-c] researchgate.netnih.govbenzothiazine series of allosteric inhibitors was based on X-ray structural analysis of a lead compound bound to the novel allosteric site, which then guided the synthesis of more potent derivatives. nih.gov Similarly, designing molecules to disrupt the FAK-FAT domain's interaction with binding partners is another area of active rational design. mdpi.com

Future Directions and Emerging Research Areas for Fak

Focal Adhesion Kinase (FAK) continues to be a subject of intense research due to its multifaceted roles in both normal physiology and various disease states. As a critical mediator of signals from the extracellular matrix and growth factor receptors, FAK influences a wide array of cellular processes. nih.gov Future research is poised to delve deeper into the intricate mechanisms governing FAK's function and to explore novel therapeutic avenues targeting this key signaling node.

Q & A

Q. What are the structural and functional characteristics of adhesion-related kinase (ARK) in mammalian systems?

ARK, a receptor tyrosine kinase, belongs to the immunoglobulin (Ig) superfamily, featuring two Ig-like domains and two fibronectin type III (FNIII) domains . Initially identified in murine models, ARK shares homology with oncogenic kinases like Axl and UFO, suggesting roles in cellular adhesion and transformation. Its tyrosine kinase activity is critical for downstream signaling, particularly in integrin-mediated adhesion pathways. Structural studies highlight its autophosphorylation sites (e.g., Tyr397 in FAK homologs), which recruit Src-family kinases to regulate focal adhesion dynamics .

Q. How does ARK contribute to fundamental cell adhesion and migration processes?

ARK modulates adhesion by interacting with integrins and scaffolding proteins (e.g., talin, paxillin) to stabilize focal adhesions. For example, phosphorylation of ARK at key residues (e.g., Tyr397) activates Src, which phosphorylates downstream targets like p130Cas, promoting actin cytoskeleton reorganization and cell motility . Experimental validation often involves:

  • Western blotting : To assess phosphorylation levels of ARK and associated proteins (e.g., p-Src, p-FAK) under oxidative stress or growth factor stimulation .
  • siRNA knockdown : Silencing ARK reduces adhesion strength and impairs migration in cancer cells, as shown in scratch assays .
Experimental Condition p-FAK Levelp-Src LevelCaspase 3 Activity
Control ADSCsHighHighLow
H₂O₂ TreatmentLowLowHigh
H₂O₂ + Exendin-4RestoredRestoredReduced
Data adapted from oxidative stress rescue experiments in ADSCs .

Q. What disease contexts are associated with dysregulated ARK signaling?

ARK overexpression correlates with cancer metastasis (e.g., breast, lung) due to its role in enhancing adhesion and survival under detachment stress (anoikis resistance) . In neurodegenerative diseases, ARK homologs like PTK2B interact with hyperphosphorylated Tau, contributing to Alzheimer’s pathology . Conversely, reduced ARK activity impairs wound healing and tissue regeneration .

Advanced Research Questions

Q. What advanced imaging techniques resolve ARK’s spatiotemporal dynamics in live cells?

  • Spatio-temporal image correlation spectroscopy (STICS) : Quantifies directed movement of ARK-associated proteins (e.g., α5-integrin, vinculin) in migrating cells, even at low expression levels .
  • Fluorescence resonance energy transfer (FRET) : Maps conformational changes in ARK during activation, such as autophosphorylation-induced SH2 domain exposure .
  • Super-resolution microscopy : Visualizes ARK clustering at nascent adhesions in sub-100 nm resolution .

Q. How does ARK integrate with the FAK-PI3K/Akt axis to drive cancer metastasis?

ARK recruits PI3K to phosphorylate PIP₂ into PIP₃, activating Akt to suppress pro-apoptotic signals (e.g., caspase-3). In invasive breast cancer models, ARK depletion reduces FAK-PI3K/Akt signaling, leading to defective focal adhesions and impaired motility . Key methodologies:

  • Pharmacological inhibition : LY294002 (PI3K inhibitor) blocks ARK-mediated anoikis resistance .
  • Co-immunoprecipitation : Validates ARK-PI3K complex formation in metastatic cells .

Q. What transcriptomic approaches identify ARK-associated pathways in disease models?

  • RNA-seq and GO analysis : In suspension cell lines, ARK downregulation correlates with reduced adhesion-related pathways (e.g., cell-cell junction organization, Reactome:30% gene downregulation) .
  • CRISPR screens : Identify ARK as a dependency factor in EGFR inhibitor-resistant lung cancer cells .
  • Single-cell sequencing : Reveals ARK co-expression with EMT markers (e.g., N-cadherin) in circulating tumor cells .

Q. How do researchers address contradictions in ARK’s role under oxidative stress?

While H₂O₂ typically reduces ARK phosphorylation (impairing adhesion), Exendin-4 pretreatment restores p-ARK/p-Src levels via integrin-dependent mechanisms . Contradictions arise from cell-type-specific responses:

  • ADSCs : Exendin-4 rescues adhesion via ARK/Src .
  • Cancer cells : Oxidative stress may hyperactivate ARK to promote survival . Resolution strategies: Comparative phosphoproteomics across cell types and stress durations .

Q. What novel interactors of ARK are identified through proteomic studies?

Integrative proteomics in sea urchin tube feet identified species-specific ARK-binding partners (e.g., novel ECM glycoproteins), validated via:

  • In situ hybridization : Localizes ARK transcripts to adhesion-rich regions .
  • Differential centrifugation : Isolates ARK-containing adhesion complexes for mass spectrometry .

Methodological Considerations

  • Data contradiction analysis : Always contextualize findings using cell type, substrate stiffness, and stress conditions (e.g., H₂O₂ concentration) .
  • Quantitative thresholds : For Western blotting, normalize ARK phosphorylation to total protein (e.g., vinculin) and validate with ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.